TAK-828F
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFYVOUDGRBLG-NJMNTPMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAK-828F: A Deep Dive into its Mechanism of Action as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-828F is a potent, selective, and orally available small molecule that functions as an inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor transcription factor that serves as a master regulator for the differentiation and function of T helper 17 (Th17) cells, key drivers of various autoimmune and inflammatory diseases.[3][4] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][4] This whitepaper provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: RORγt Inverse Agonism
This compound exerts its therapeutic effects by directly targeting RORγt. Unlike a neutral antagonist that would simply block the binding of an agonist, this compound acts as an inverse agonist. This means it binds to the constitutively active RORγt and reduces its basal level of transcriptional activity.[1] The primary mechanism involves inhibiting the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), which are essential for RORγt-mediated gene transcription.[1][3]
The key molecular and cellular consequences of this compound's interaction with RORγt include:
-
Direct and Reversible Binding: this compound binds to human RORγt with high affinity in a rapid and reversible manner.[1]
-
Inhibition of Transcriptional Activity: It potently suppresses the transcriptional activity of both human and mouse RORγt.[1]
-
Suppression of Pro-inflammatory Cytokines: A primary downstream effect is the robust inhibition of IL-17A, IL-17F, and IL-22 production.[3][4]
-
Inhibition of Th17 and Th1/17 Cell Differentiation: this compound effectively inhibits the differentiation of pathogenic Th17 and Th1/17 cells.[4][5]
-
Modulation of Immune Cell Balance: It has been shown to improve the Th17/Treg cell population ratio by inhibiting Th17 differentiation and up-regulating regulatory T cells (Tregs).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound from various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Species |
| Binding Affinity (IC₅₀) | 1.9 nM[2] | TR-FRET Binding Assay | Human |
| Reporter Gene Inhibition (IC₅₀) | 6.1 nM[2][3] | Reporter Gene Assay | Human |
| Reporter Gene Inhibition (IC₅₀) | 9.5 nmol/L[1] | Reporter Gene Assay | Mouse |
| Cofactor Recruitment Inhibition (IC₅₀) | 59 nmol/L[1] | Cofactor Recruitment Assay (SRC-1) | Human |
| IL-17 Gene Expression Inhibition (IC₅₀) | 21.4 to 34.4 nmol/L[3] | IL-17 Expression Assay (PBMCs) | Human |
| Selectivity Profile | Result | Assay Type |
| RORα and RORβ | >5000-fold selectivity over human RORα and RORβ[2] | Reporter Gene Assay |
| Other Nuclear Receptors | No significant activity against a panel of 19 other nuclear receptors at concentrations up to 10 μmol/L.[3] | Reporter Gene Assays |
| IFN-γ Production | Does not affect IFN-γ production.[4] | Cytokine Production Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow used to characterize its activity.
Caption: this compound binds to RORγt, inhibiting SRC-1 recruitment and subsequent IL-17 gene transcription.
Caption: Workflow for characterizing this compound from in vitro biochemical assays to in vivo efficacy models.
Detailed Experimental Protocols
While full, detailed protocols are proprietary to the conducting researchers, the methodologies for the key experiments cited can be summarized as follows:
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:
-
Objective: To determine the binding affinity of this compound to RORγt.
-
Methodology: This assay measures the proximity of two fluorophores. Recombinant human RORγt is typically labeled with a donor fluorophore (e.g., terbium cryptate), and a ligand tracer is labeled with an acceptor fluorophore (e.g., d2). When the tracer binds to RORγt, FRET occurs. This compound is added in increasing concentrations to compete with the tracer for binding to RORγt. The displacement of the tracer results in a decrease in the FRET signal, which is used to calculate the IC₅₀ value.[1][3]
2. Surface Plasmon Resonance (SPR) Biosensor Assay:
-
Objective: To analyze the binding kinetics (association and dissociation rates) and reversibility of this compound binding to RORγt.
-
Methodology: Recombinant RORγt is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of this compound to the immobilized RORγt causes a change in the refractive index at the surface, which is detected in real-time. By analyzing the association and dissociation phases of the sensorgram, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined. A rapid dissociation rate indicates reversible binding.[1][3]
3. Cofactor Recruitment Assay:
-
Objective: To determine if this compound functions as an inverse agonist by inhibiting the interaction between RORγt and a coactivator peptide.
-
Methodology: This assay, often performed in a TR-FRET format, measures the interaction between RORγt and a peptide fragment of a coactivator, such as SRC-1. RORγt is typically tagged with one FRET partner and the SRC-1 peptide with the other. In the absence of an inverse agonist, the constitutively active RORγt binds to the SRC-1 peptide, generating a FRET signal. The addition of this compound disrupts this interaction, leading to a concentration-dependent decrease in the FRET signal, from which an IC₅₀ value is calculated.[1][3]
4. RORγt Reporter Gene Assay:
-
Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of RORγt in a cellular context.
-
Methodology: A host cell line (e.g., Jurkat cells) is transiently transfected with two plasmids: one expressing the RORγt protein and another containing a reporter gene (e.g., luciferase) under the control of a ROR response element (RORE). The transfected cells are then incubated with varying concentrations of this compound. The inverse agonist activity of this compound reduces the RORγt-mediated transcription of the luciferase gene. The luciferase activity is measured using a luminometer, and the concentration-dependent inhibition is used to determine the IC₅₀ value.[1]
5. IL-17 Expression Assay:
-
Objective: To measure the effect of this compound on the production of the key downstream cytokine, IL-17.
-
Methodology: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, are cultured under conditions that promote Th17 differentiation and IL-17 production.[4] For example, Jurkat cells can be transiently transfected with a human RORγt expression vector and then stimulated.[1] The cells are treated with various concentrations of this compound. After an incubation period, the concentration of IL-17 in the cell culture supernatant is measured, typically by an enzyme-linked immunosorbent assay (ELISA).
6. In Vivo Efficacy Models:
-
Objective: To evaluate the therapeutic potential of this compound in animal models of autoimmune diseases.
-
Methodology:
-
Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for multiple sclerosis. This compound is administered orally, and its effect on disease severity, immune cell infiltration into the central nervous system (CNS), and Th17/Th1/17 cell populations in lymph nodes is assessed.[5][6]
-
Naive T-cell Transfer Colitis: A mouse model for inflammatory bowel disease (IBD). This compound is administered orally, and its impact on colitis progression, colonic inflammation, and the balance of Th17 and Treg cells in mesenteric lymph nodes is evaluated.[3][4]
-
Conclusion
This compound is a highly potent and selective RORγt inverse agonist that effectively suppresses the Th17 pathway. Its mechanism of action is well-characterized, involving direct, reversible binding to RORγt, inhibition of coactivator recruitment, and subsequent down-regulation of pro-inflammatory cytokine production, particularly IL-17. The comprehensive in vitro, ex vivo, and in vivo data demonstrate its potential as a therapeutic agent for the treatment of a range of autoimmune and inflammatory disorders. The favorable biochemical properties and demonstrated efficacy in preclinical models provide a strong rationale for its clinical development.[1][3]
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
TAK-828F: A Technical Whitepaper on a Potent and Selective RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional regulator pivotal for the differentiation and function of T helper 17 (Th17) cells. These cells are key drivers in the pathogenesis of a multitude of autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of TAK-828F, a potent, selective, and orally available RORγt inverse agonist. This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, supported by structured data tables, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows. While preclinical data are robust, public information regarding clinical trials for this compound is not currently available.
Introduction to RORγt and the Th17 Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is orchestrated by a specific cytokine milieu, leading to the expression and activation of RORγt.[1] Once active, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. This cascade is central to the inflammatory response in diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] An inverse agonist of RORγt, such as this compound, functions by binding to the receptor and promoting a conformational change that represses its transcriptional activity, thereby attenuating the Th17 inflammatory response.
This compound: Mechanism of Action and In Vitro Profile
This compound is a small molecule that acts as a potent and selective inverse agonist of RORγt.[2][3] Its mechanism involves direct binding to the ligand-binding domain of RORγt, which in turn inhibits the recruitment of coactivator proteins necessary for gene transcription.
Data Presentation: In Vitro Activity of this compound
| Parameter | Species | Assay Type | Value | Reference |
| Binding Affinity (IC50) | Human | TR-FRET Binding Assay | 1.9 nM | [2][4] |
| Reporter Gene Activity (IC50) | Human | Jurkat Cell-Based Assay | 6.1 nM | [2][5] |
| Selectivity vs. RORα | Human | - | >5000-fold | [2] |
| Selectivity vs. RORβ | Human | - | >5000-fold | [2] |
| IL-17A Inhibition (IC50) | Human PBMCs | IL-17A Secretion Assay | 21.4 - 34.4 nM | [6] |
| IL-17 Production Inhibition | Mouse Splenocytes | IL-17 Secretion Assay | Dose-dependent (0.01-10 µM) | [1] |
Preclinical Efficacy of this compound in Animal Models
The therapeutic potential of this compound has been evaluated in various murine models of autoimmune diseases, demonstrating significant efficacy in reducing disease severity.
Data Presentation: In Vivo Efficacy of this compound
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| IL-23-Induced Cytokine Expression | Mouse | 0.3, 1, and 3 mg/kg, p.o., b.i.d. | Robust, dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg). | [2] |
| Naive T-cell Transfer Colitis | Mouse | 1 and 3 mg/kg, p.o., b.i.d. | Strong protection against colitis progression; decreased Th17 and Th1/17 cells. | [1][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Prophylactic & Therapeutic | Efficacious in both treatment settings; inhibited Th17 and Th1/17 cell differentiation. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling cascade in Th17 cell differentiation and function.
Experimental Workflow: RORγt Inverse Agonist Screening
Caption: High-throughput screening workflow for identifying RORγt inverse agonists.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantifies the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
-
Reagents and Materials:
-
His-tagged human RORγt LBD
-
Terbium (Tb)-labeled anti-His-tag antibody (Donor)
-
Fluorescently labeled RORγt tracer (Acceptor)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, His-tagged RORγt LBD, and the fluorescent tracer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the Tb-labeled anti-His-tag antibody.
-
Incubate for another defined period (e.g., 30 minutes) at room temperature.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value by plotting the emission ratio against the logarithm of the test compound concentration.
-
RORγt Cofactor Recruitment Assay
This assay determines whether a compound acts as an agonist or inverse agonist by measuring its effect on the interaction between RORγt and a steroid receptor coactivator-1 (SRC-1) peptide.
-
Reagents and Materials:
-
GST-tagged human RORγt LBD
-
Biotinylated SRC-1 peptide
-
Europium (Eu)-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Test compound
-
Assay buffer
-
384-well plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, GST-tagged RORγt LBD, and the biotinylated SRC-1 peptide.
-
Incubate to allow for binding.
-
Add the Eu-labeled anti-GST antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for the formation of the donor-acceptor complex.
-
Measure the TR-FRET signal. An inverse agonist will disrupt the RORγt-SRC-1 interaction, leading to a decrease in the FRET signal.
-
Calculate the IC50 value from the dose-response curve.
-
Jurkat Cell-Based RORγt Reporter Gene Assay
This cellular assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
-
Reagents and Materials:
-
Jurkat T-cells
-
RORγt expression vector
-
Luciferase reporter vector containing ROREs
-
Transfection reagent
-
Cell culture medium
-
Test compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of RORγt transcriptional activity.
-
Calculate the IC50 value from the dose-response curve.
-
IL-17A Secretion Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This functional assay assesses the impact of a compound on cytokine production from primary human immune cells.
-
Reagents and Materials:
-
Human PBMCs isolated from whole blood
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
Test compound
-
IL-17A ELISA kit or flow cytometry antibodies
-
96-well cell culture plates
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Stimulate the cells with T-cell activators.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, for intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture, then stain the cells for intracellular IL-17A and analyze by flow cytometry.
-
Determine the IC50 for the inhibition of IL-17A production.
-
Clinical Development Status
A thorough search of public clinical trial registries and company pipeline disclosures did not yield specific information on clinical trials for this compound. While Takeda Pharmaceutical Company has a robust pipeline of immunology candidates, including the TYK2 inhibitor zasocitinib (TAK-279) which is in late-stage development for psoriasis and psoriatic arthritis, the current clinical development status of this compound is not publicly disclosed.[7][8][9] It is possible that the development of this compound was discontinued, or it is progressing under a different identifier.
Conclusion
This compound is a well-characterized, potent, and selective RORγt inverse agonist with a strong preclinical data package supporting its potential as a therapeutic agent for Th17-mediated autoimmune and inflammatory diseases. The in vitro and in vivo studies demonstrate its ability to effectively suppress the Th17 pathway and ameliorate disease in relevant animal models. The detailed methodologies provided in this guide offer a framework for the evaluation of similar RORγt modulators. While the clinical trajectory of this compound remains to be elucidated, the foundational research on this compound has significantly contributed to the understanding of RORγt as a druggable target. Further research and transparency regarding its clinical development will be crucial in determining its ultimate therapeutic value.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of this compound: an orally available RORγt inverse agonist, in mouse colitis model and human blood cells of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmanow.live [pharmanow.live]
- 8. takeda.com [takeda.com]
- 9. trial.medpath.com [trial.medpath.com]
TAK-828F: A Potent and Selective RORγt Inverse Agonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAK-828F is a potent, selective, and orally available small molecule inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological activity of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to support further research and development in this area.
Molecular Structure and Physicochemical Properties
This compound, chemically known as [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid, is a novel synthetic compound with promising therapeutic potential.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid | [1][2] |
| Molecular Formula | C28H32FN3O4 | [3] |
| Molecular Weight | 509.57 g/mol | [3] |
| SMILES | CC1(C)C=C(C2=C(C=C1)N--INVALID-LINK--=O)C3)=O">C@HC(OC)=N2)C(NC4=CC=C(F)C(C)(C)C4)=O | [1] |
| CAS Number | 1854901-94-2 | [3] |
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a potent and selective inverse agonist of RORγt. It exerts its effects by binding to the ligand-binding domain of RORγt, which in turn inhibits the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), necessary for transcriptional activation.[4] This leads to the suppression of RORγt-mediated gene expression, most notably the downregulation of pro-inflammatory cytokines like Interleukin-17A (IL-17A) and IL-17F.[4]
The pharmacological activity of this compound has been characterized in various in vitro and in vivo models.
| Assay | Parameter | Value | Reference |
| RORγt Binding Assay (TR-FRET) | IC50 | 1.9 nM | [3] |
| RORγt Reporter Gene Assay | IC50 | 6.1 nM | [3] |
| IL-17A Expression (IL-23 induced mouse model) | ED80 | 0.5 mg/kg | [3] |
| Selectivity vs. RORα and RORβ | Fold Selectivity | >5000-fold | [3] |
Signaling Pathway of RORγt Inhibition by this compound
The binding of this compound to RORγt initiates a cascade of events that ultimately leads to the suppression of Th17-mediated inflammation. The diagram below illustrates this signaling pathway.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
TAK-828F: A Technical Guide to its Selectivity for RORγt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of TAK-828F, a potent inverse agonist of the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. Consequently, selective inhibition of RORγt is a promising therapeutic strategy. This document details the quantitative selectivity of this compound for RORγt over other ROR isoforms, outlines the experimental protocols used to determine this selectivity, and illustrates the relevant signaling pathways.
Quantitative Selectivity of this compound
This compound demonstrates exceptional selectivity for RORγt over the closely related isoforms RORα and RORβ. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays, with the key data summarized below.
| Target | Assay Type | Species | IC50 (nM) | Notes |
| RORγt | Reporter Gene Assay | Human | 6.1 | Potent inverse agonist activity.[1][2][3] |
| RORγt | Reporter Gene Assay | Mouse | 9.5 | Similar potency against human and mouse orthologs.[4] |
| RORγt | TR-FRET Binding Assay | Human | 1.9 | Demonstrates high-affinity binding to the RORγt ligand-binding domain.[2][3] |
| RORγt | Cofactor Recruitment Assay (SRC-1) | Human | 59 | Effectively inhibits the recruitment of the steroid receptor coactivator-1.[1] |
| RORα | Reporter Gene Assay | Human | >10,000 | No significant inhibitory activity observed up to 10 µM, indicating over 1600-fold selectivity.[1][4] |
| RORβ | Reporter Gene Assay | Human | >10,000 | No significant inhibitory activity observed up to 10 µM, indicating over 1600-fold selectivity.[1][4] |
RORγt Signaling Pathway and Mechanism of Action of this compound
RORγt is a master regulator of Th17 cell differentiation. Upon activation of naïve T cells by cytokines such as IL-6 and TGF-β, the expression of RORγt is induced. RORγt then translocates to the nucleus and, in conjunction with other transcription factors like STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes. This leads to the transcription of key pro-inflammatory cytokines, most notably IL-17A and IL-17F. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, preventing the recruitment of coactivators and thereby repressing the transcriptional activity of RORγt.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
RORγt Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to inhibit the transcriptional activity of RORγt, RORα, and RORβ.
a. Materials:
-
Cell Line: Jurkat cells.
-
Expression Vectors: Plasmids encoding the full-length human or mouse RORγt, human RORα, or human RORβ.
-
Reporter Vector: A plasmid containing a ROR-response element (RORE) driving the expression of a luciferase reporter gene.
-
Transfection Reagent: Electroporation or a suitable lipid-based transfection reagent.
-
Luciferase Assay System: Commercial kit for the detection of luciferase activity (e.g., Bright-Glo™).
-
This compound: Stock solution in DMSO.
b. Experimental Workflow:
c. Detailed Procedure:
-
Jurkat cells are transiently co-transfected with either the RORγt, RORα, or RORβ expression vector and the RORE-luciferase reporter vector using electroporation.[4]
-
The transfected cells are incubated for 24 hours to allow for protein expression.[4]
-
Following the initial incubation, the cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
The treated cells are incubated for an additional 24 hours.[4]
-
After the second incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol of the luciferase assay system.[4]
-
The data are normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay directly measures the binding affinity of this compound to the RORγt ligand-binding domain (LBD).
a. Materials:
-
Recombinant Protein: Purified human RORγt-LBD.
-
Fluorescent Ligand: A known fluorescently labeled RORγt ligand (tracer).
-
TR-FRET Reagents: Donor and acceptor fluorophores (e.g., Europium-chelate labeled antibody against a tag on RORγt-LBD and a fluorescently labeled streptavidin to bind a biotinylated tracer).
-
Assay Buffer: Buffer optimized for protein stability and binding.
-
This compound: Stock solution in DMSO.
-
Microplate Reader: A plate reader capable of TR-FRET measurements.
b. Detailed Procedure:
-
A solution containing the RORγt-LBD is incubated with a TR-FRET donor (e.g., an antibody against a tag on the RORγt-LBD labeled with a lanthanide).
-
A fluorescently labeled tracer ligand and the corresponding TR-FRET acceptor are added to the mixture.
-
Serial dilutions of this compound or vehicle control are added to the assay plate.
-
The RORγt-LBD/donor/acceptor/tracer mixture is then added to the wells containing the compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured on a compatible plate reader. The displacement of the fluorescent tracer by this compound leads to a decrease in the FRET signal.
-
The binding affinity (Ki or IC50) is determined from the competition binding curve.
Surface Plasmon Resonance (SPR) Biosensor Assay
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between this compound and RORγt in real-time.
a. Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5).
-
Recombinant Protein: Purified human RORγt.
-
Immobilization Reagents: Amine coupling reagents (e.g., EDC/NHS).
-
Running Buffer: A suitable buffer for the binding analysis.
-
This compound: A series of concentrations in running buffer.
b. Detailed Procedure:
-
The RORγt protein is immobilized onto the surface of the sensor chip using standard amine coupling chemistry.
-
A reference flow cell is prepared in the same way but without the immobilized RORγt to subtract non-specific binding and bulk refractive index changes.
-
Running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface, and the association is monitored in real-time as an increase in the SPR signal.
-
After the association phase, running buffer is flowed over the surface, and the dissociation of this compound from RORγt is monitored as a decrease in the SPR signal.
-
The sensor surface is regenerated between different concentrations of this compound if necessary.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
IL-17 Production Assay in Jurkat Cells
This cellular assay assesses the functional consequence of RORγt inhibition by measuring the suppression of IL-17 production.
a. Materials:
-
Cell Line: Jurkat cells.
-
Expression Vector: Plasmid encoding full-length human RORγt.
-
Cell Stimulation Reagents: Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A-23187 or ionomycin).
-
ELISA Kit: Human IL-17A Quantikine ELISA Kit.
-
This compound: Stock solution in DMSO.
b. Detailed Procedure:
-
Jurkat cells are transiently transfected with the human RORγt expression vector via electroporation.[4]
-
The transfected cells are plated in 96-well plates and incubated overnight.[4]
-
The cells are then treated with various concentrations of this compound.[4]
-
Following compound addition, the cells are stimulated with PMA and a calcium ionophore to induce IL-17 production.[4]
-
After a 6-24 hour incubation period, the cell culture supernatant is collected.[4]
-
The concentration of IL-17A in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.[4]
-
The IC50 value for the inhibition of IL-17 production is determined from the dose-response curve.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a highly potent and selective inverse agonist of RORγt. Its robust inhibitory activity against both human and mouse RORγt, coupled with a lack of significant activity against RORα and RORβ, underscores its potential as a targeted therapeutic for Th17-mediated diseases. The detailed experimental protocols provided herein offer a comprehensive framework for the evaluation of RORγt inhibitors and can serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
The Role of TAK-828F in Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular pathogens; however, their dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), multiple sclerosis, psoriasis, and rheumatoid arthritis.[1][3] The differentiation and function of Th17 cells are orchestrated by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][4][5] Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory drugs.[1][5]
This technical guide provides an in-depth overview of TAK-828F, a potent and selective small molecule inverse agonist of RORγt.[1][3] We will explore its mechanism of action, its specific effects on Th17 cell differentiation, and the key experimental findings from preclinical studies.
This compound: Mechanism of Action
This compound is an orally available compound that functions as a strong and selective inverse agonist for RORγt.[1][4] Its mechanism of action involves directly binding to the RORγt protein, thereby inhibiting its transcriptional activity.[3][6] This inhibition prevents the recruitment of essential coactivators, such as steroid receptor coactivator-1 (SRC-1), to RORγt target gene promoters.[3][6] The result is a downstream suppression of the genetic program that drives Th17 cell differentiation and the production of its signature cytokines.[3][6]
Biochemical and cellular assays have demonstrated the high affinity and selectivity of this compound for RORγt. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) biosensor assays have confirmed a rapid, reversible, and high-affinity binding to RORγt.[3][6] Importantly, this compound displays significant selectivity for RORγt over other related nuclear receptors, including RORα and RORβ, minimizing the potential for off-target effects.[3][6][7]
Signaling Pathway of Th17 Differentiation and this compound Intervention
The differentiation of naive CD4+ T cells into Th17 cells is a multi-step process initiated by specific cytokine signals from the microenvironment. The diagram below illustrates this pathway and the point of intervention for this compound.
Effects of this compound on Th17 Cell Differentiation and Function
This compound has demonstrated potent inhibitory effects on the differentiation and function of Th17 cells and related pro-inflammatory T cell subsets in both murine and human primary cells.[1]
-
Inhibition of Th17 Differentiation: At a concentration of 100 nM, this compound strongly inhibits the differentiation of naive T cells into Th17, Tc17 (CD8+ IL-17-producing T cells), and Th1/17 (IFN-γ and IL-17 co-producing) cells.[1] This effect is selective, as the differentiation of Th1 cells is not affected.[1]
-
Suppression of Cytokine Production: this compound dose-dependently inhibits the production of IL-17 from mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 0.01 to 10 µM.[1] Furthermore, at 100 nM, it reduces the production of other Th17-related cytokines, including IL-17F and IL-22, without impacting IFN-γ production.[1]
-
Modulation of T Cell Populations: In preclinical models of colitis, oral administration of this compound led to a dose-dependent decrease in the population of Th17 and Th1/17 cells in the mesenteric lymph nodes.[4] Interestingly, while inhibiting pro-inflammatory Th17 cells, this compound was also shown to increase the expression of the anti-inflammatory cytokine IL-10 and up-regulate regulatory T cells (Tregs), thereby improving the Th17/Treg cell ratio.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
| Assay | Target | Species | IC50 / EC50 | Reference |
| TR-FRET Binding Assay | RORγt | Human | 1.9 nM (IC50) | [7] |
| Reporter Gene Assay | RORγt | Human | 6.1 nM (IC50) | [3][7] |
| IL-17A Expression | Jurkat cells (overexpressing RORγt) | Human | 19 nM (IC50) | [6] |
| IL-17A mRNA Expression | Jurkat cells (overexpressing RORγt) | Human | 4.3 nM (IC50) | [6] |
| IL-17 Production | Whole Blood Assay | Mouse | 720 nM (IC50) | [5] |
| IL-17 Production | Whole Blood Assay | Human | 120 nM (IC50) | [5] |
| In Vivo Model | Species | Dosing | Key Findings | Reference |
| T cell transfer colitis | Mouse | 1 and 3 mg/kg, b.i.d., oral | Strongly protected against colitis progression; dose-dependent decrease in Th17 and Th1/17 cells. | [4] |
| IL-23-induced cytokine expression | Mouse | 0.3, 1, and 3 mg/kg, b.i.d., oral | Dose-dependent inhibition of IL-17A expression (ED80 of 0.5 mg/kg). | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prophylactic and therapeutic efficacy; inhibited differentiation of Th17 and Th1/17 cells in lymph nodes and their increase in the CNS. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro T Cell Differentiation and Cytokine Analysis
This workflow is used to assess the direct impact of this compound on the differentiation of naive T cells and their cytokine production.
1. Isolation of Naive T Cells:
-
Naive CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
2. Cell Culture and Differentiation:
-
Cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Th17-polarizing conditions are established by adding recombinant cytokines such as IL-6 and TGF-β to the culture medium.
3. Compound Treatment:
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at a range of concentrations. A vehicle control (solvent only) is run in parallel.
4. Incubation and Analysis:
-
After a 3-5 day incubation period, cell culture supernatants are collected for cytokine analysis by ELISA.
-
The cells are harvested and can be restimulated (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
-
Following restimulation, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against IL-17A, IFN-γ, and other markers for analysis by flow cytometry to determine the percentage of differentiated Th17 and other T cell subsets.
RORγt Reporter Gene Assay
This cell-based assay is used to quantify the inverse agonist activity of this compound on RORγt-mediated transcription.
1. Cell Line and Plasmids:
-
A suitable human cell line, such as Jurkat (a T lymphocyte cell line) or HEK293, is used.
-
Cells are co-transfected with two plasmids:
-
An expression vector containing the human RORγt gene.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple ROR response elements (ROREs).
-
2. Compound Treatment:
-
After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
3. Incubation and Luciferase Assay:
-
The cells are incubated for approximately 24 hours to allow for RORγt expression and its interaction with the reporter gene.
-
Cell lysates are then prepared, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a luminometer.
4. Data Analysis:
-
The luminescence signal is normalized to a control, and the IC50 value (the concentration of this compound that causes 50% inhibition of the signal) is calculated.
Conclusion
This compound is a highly potent and selective RORγt inverse agonist that effectively suppresses Th17 cell differentiation and the production of associated pro-inflammatory cytokines.[1][3][4] Its mechanism of action, centered on the direct inhibition of the master transcriptional regulator of Th17 cells, provides a targeted approach to modulating the immune system.[3][6] The robust efficacy demonstrated in various preclinical models of autoimmune disease, such as colitis and EAE, underscores the therapeutic potential of RORγt blockade.[4][8] The data presented in this guide highlight this compound as a promising candidate for the treatment of Th17-mediated inflammatory disorders and a valuable pharmacological tool for further investigation into RORγt biology.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
TAK-828F: A Potent and Selective RORγt Inverse Agonist for the Inhibition of IL-17 Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAK-828F is an orally available, potent, and selective small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are a major source of the pro-inflammatory cytokine Interleukin-17 (IL-17).[2][3] The IL-23/IL-17 axis plays a critical role in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5][6] By targeting RORγt, this compound effectively suppresses the production of IL-17 and other Th17-related cytokines, positioning it as a promising therapeutic candidate for these conditions.[2][4]
This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in inhibiting IL-17 production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: RORγt Inverse Agonism
This compound functions as an inverse agonist of RORγt.[7] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the ligand-binding domain and promotes a conformational change that leads to the dissociation of co-activators, such as steroid receptor coactivator-1 (SRC-1), and potentially the recruitment of co-repressors.[3][7][8] This action prevents the RORγt-mediated transcription of target genes, most notably IL17A and IL17F.[4]
The high selectivity of this compound for RORγt over other nuclear receptors, including RORα and RORβ, minimizes off-target effects and contributes to a favorable safety profile.[1][7]
Signaling Pathway: RORγt-Mediated IL-17 Production
The differentiation of naïve T cells into Th17 cells and the subsequent production of IL-17 is a complex process orchestrated by specific cytokines and transcription factors. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Quantitative Data on IL-17 Inhibition
The inhibitory activity of this compound on RORγt and subsequent IL-17 production has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | System | Target | Metric | Value | Reference |
| Binding Assay | Human | RORγt | IC50 | 1.9 nM | [1] |
| Reporter Gene Assay | Human | RORγt | IC50 | 6.1 nM | [1] |
| Reporter Gene Assay | Mouse | RORγt | IC50 | 9.5 nM | [7] |
| IL-17A Gene Expression | Human PBMCs (from IBD patients) | IL-17A mRNA | IC50 | 21.4 - 34.4 nM | [8] |
| IL-17 Production | Jurkat cells overexpressing human RORγt | IL-17 protein | - | Suppression Observed | [7] |
| IL-17 Production | Mouse Splenocytes | IL-17 protein | - | Dose-dependent inhibition (0.01-10 µM) | [2] |
| IL-17 Production | Human PBMCs | IL-17 protein | - | Dose-dependent inhibition (0.01-10 µM) | [2] |
| Th17-related Cytokine Production | Human Whole Blood | IL-17, IL-17F, IL-22 | - | Reduction at 100 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect on IL-17 | Reference |
| IL-23-induced cytokine expression model (mice) | 0.3, 1, and 3 mg/kg (oral, b.i.d., 28 days) | Robust and dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg) | [1] |
| Activated T cell transfer mouse colitis model | 1 and 3 mg/kg (oral, b.i.d.) | Inhibition of IL-17A and IL-17F mRNA expression in the colon | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for this compound.
RORγt Reporter Gene Assay
-
Objective: To determine the functional inhibitory activity of this compound on RORγt-mediated transcription.
-
Cell Line: HEK293 cells.
-
Plasmids:
-
Expression vector for the human or mouse RORγt ligand-binding domain fused to the Gal4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Methodology:
-
HEK293 cells are co-transfected with the RORγt expression vector and the luciferase reporter plasmid.
-
Transfected cells are incubated with varying concentrations of this compound.
-
After a defined incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase activity in the cell lysate is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the vehicle control.
-
IL-17 Production Assay in Human PBMCs
-
Objective: To assess the effect of this compound on IL-17 production by primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Methodology:
-
PBMCs are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of this compound.
-
Th17 differentiation is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and anti-IFN-γ and anti-IL-4 antibodies.
-
After several days of culture, the supernatant is collected.
-
The concentration of IL-17A in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IL-17 Expression Assay in Jurkat Cells
-
Objective: To confirm the inhibitory effect of this compound on IL-17 expression in a T-cell line overexpressing RORγt.
-
Cell Line: Jurkat cells.
-
Methodology:
-
Jurkat cells are transiently transfected with a human RORγt expression vector via electroporation.[7]
-
Transfected cells are incubated with this compound.
-
Cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A-23187) for 6-24 hours to induce IL-17 expression.[7]
-
The amount of secreted IL-17 in the culture medium is measured by ELISA.[7]
-
The level of IL-17 mRNA in the cells is quantified by reverse transcription-polymerase chain reaction (RT-PCR).[7]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to evaluate the impact of a RORγt inverse agonist like this compound on IL-17 production in primary T-cells.
Conclusion
This compound demonstrates potent and selective inverse agonism of RORγt, leading to a significant and dose-dependent reduction in IL-17 production. This activity has been consistently shown across various in vitro systems, including primary human immune cells, and has been validated in in vivo models of inflammatory disease. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical evidence supporting the development of this compound as a novel oral therapeutic for the treatment of IL-17-mediated autoimmune and inflammatory disorders. The targeted inhibition of the RORγt-IL-17 axis represents a promising strategy to address the underlying drivers of these debilitating conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of TAK-828F: A Technical Guide to its Core Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic targets of TAK-828F, a potent and selective inverse agonist. By elucidating its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals engaged in immunology and drug discovery.
Core Therapeutic Target: Retinoid-related Orphan Receptor Gamma t (RORγt)
This compound's primary therapeutic potential lies in its potent and selective inverse agonism of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells and their associated cytokines are deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2]
By binding to RORγt, this compound functions as an inverse agonist, inhibiting the transcriptional activity of the receptor.[1] This action prevents the recruitment of coactivators, such as the steroid receptor coactivator-1 (SRC-1), to the RORγt complex, thereby repressing the expression of target genes, including IL-17A, IL-17F, and IL-22.[1][2][3] The high selectivity of this compound for RORγt over other ROR isoforms, such as RORα and RORβ, underscores its targeted therapeutic profile.[1][4]
Signaling Pathway of RORγt Inhibition by this compound
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| RORγt Binding IC50 | Human | 1.9 nM | [4] |
| RORγt Reporter Gene IC50 | Human | 6.1 nM | [2][4] |
| RORγt Reporter Gene IC50 | Mouse | 9.5 nM | [1] |
| RORα Reporter Gene IC50 | Human | >10,000 nM | [1] |
| RORβ Reporter Gene IC50 | Human | >10,000 nM | [1] |
| SRC-1 Recruitment IC50 | Human | 59 nM | [2] |
| IL-17 Gene Expression IC50 (PBMCs) | Human | 21.4 - 34.4 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosage | Effect | Reference |
| IL-23-Induced Cytokine Expression | Mouse | 0.3, 1, 3 mg/kg (p.o., b.i.d.) | Dose-dependent inhibition of IL-17A (ED80 = 0.5 mg/kg) | [4] |
| Naive T Cell Transfer Colitis | Mouse | 1, 3 mg/kg (p.o., b.i.d.) | Protected against colitis progression, decreased Th17/Th1/17 cells | [2][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.3, 1, 3 mg/kg (p.o.) | Prophylactic and therapeutic efficacy, reduced CNS inflammation | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of this compound to RORγt.
Objective: To quantify the binding of this compound to human RORγt.
Materials:
-
His-tagged human RORγt protein
-
Tb-labeled anti-His-tag antibody
-
A fluorescently labeled competitor compound (e.g., compound A)[1]
-
This compound
-
Assay buffer
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add His-tagged human RORγt, Tb-labeled anti-His-tag antibody, and the fluorescently labeled competitor.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow binding to reach equilibrium.[1]
-
Measure the TR-FRET signal using a suitable plate reader. The signal will decrease as this compound competes with the fluorescently labeled compound for binding to RORγt.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Reporter Gene Assay
This cell-based assay measures the functional activity of this compound as an inverse agonist.
Objective: To determine the inhibitory effect of this compound on RORγt-mediated transcription.
Materials:
-
Jurkat cells (or other suitable cell line)[1]
-
Expression vector for human or mouse RORγt
-
Reporter vector containing a ROR-response element (RORE) linked to a luciferase gene[1]
-
Transfection reagent
-
This compound
-
Cell culture medium
-
Luciferase assay reagent (e.g., Bright-Glo)[1]
Procedure:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector.
-
Plate the transfected cells in microplates and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 24 hours).[1]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration.
Experimental Workflow Diagram
Caption: High-level workflow for key preclinical experiments on this compound.
Conclusion
This compound is a highly potent and selective RORγt inverse agonist with a well-defined mechanism of action. Its ability to suppress the Th17 pathway and IL-17 production has been robustly demonstrated in a variety of preclinical models of inflammatory disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a promising therapeutic agent for a range of autoimmune and inflammatory conditions. The favorable biochemical and pharmacological properties of this compound position it as a strong candidate for clinical evaluation.[1]
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
In Vivo Efficacy of TAK-828F: A Technical Overview for Drug Development Professionals
An in-depth examination of the preclinical efficacy of TAK-828F, a potent and selective RORγt inverse agonist, in animal models of autoimmune disease.
This technical guide synthesizes the available preclinical data on this compound, focusing on its in vivo efficacy in validated animal models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway for autoimmune and inflammatory disorders.
Core Mechanism of Action
This compound is an orally available small molecule that functions as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1][3] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3]
The mechanism involves the direct, reversible, and high-affinity binding of this compound to RORγt.[3] This binding inhibits the recruitment of steroid receptor coactivator-1 (SRC-1) to RORγt, a critical step for its transcriptional activity.[3][4] Consequently, the expression of IL-17 and other Th17-related cytokines is suppressed.[1][3]
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in preclinical models of inflammatory bowel disease (IBD) and multiple sclerosis (MS).
Naive T Cell Transfer Model of Colitis
In a mouse model of colitis induced by the transfer of naive T cells, oral administration of this compound provided robust protection against disease progression.[1][5]
Table 1: Efficacy of this compound in Mouse Colitis Model
| Parameter | Vehicle Control | This compound (1 mg/kg, b.i.d.) | This compound (3 mg/kg, b.i.d.) |
| Disease Progression | Severe Colitis | Strong Protection | Strong Protection |
| Th17 Cells in Mesenteric Lymph Node | Baseline | Dose-dependent Decrease | Dose-dependent Decrease |
| Th1/17 Cells in Mesenteric Lymph Node | Baseline | Dose-dependent Decrease | Dose-dependent Decrease |
| Colon IL-17A mRNA Expression | Baseline | Inhibited | Inhibited |
| Colon IL-17F mRNA Expression | Baseline | Inhibited | Inhibited |
| Colon IL-10 mRNA Expression | Baseline | Increased | Increased |
| Colon Zonula occludens-1 (ZO-1) Gene Expression | Decreased | Recovered | Recovered |
| Colon Mucin 2 (Muc2) Gene Expression | Decreased | Recovered | Recovered |
Data synthesized from studies on the activated T cell transfer mouse colitis model.[5]
Experimental Autoimmune Encephalomyelitis (EAE) Model
This compound has also shown both prophylactic and therapeutic efficacy in a murine model of EAE, which is a common model for multiple sclerosis.[6][7]
Table 2: Efficacy of this compound in Murine EAE Model
| Treatment | Outcome |
| Prophylactic Treatment | Efficacious in preventing disease development |
| Therapeutic Treatment | Efficacious in reducing disease severity |
| Th17 Cell Differentiation in Inguinal Lymph Node | Inhibited |
| Th1/17 Cell Differentiation in Inguinal Lymph Node | Inhibited |
| Th17 Cell Infiltration in CNS | Inhibited |
| Th1/17 Cell Infiltration in CNS | Inhibited |
Findings from studies on the murine chronic experimental autoimmune encephalomyelitis model.[6][7]
Experimental Protocols
Naive T Cell Transfer Colitis Model
A widely used method to induce colitis in mice that recapitulates aspects of human IBD.
Methodology:
-
Isolation of Naive T Cells: Naive CD4+ T cells are isolated from the spleens of donor mice.
-
Cell Transfer: A defined number of isolated naive T cells are injected into immunodeficient recipient mice (e.g., SCID mice).
-
Disease Induction: The transferred T cells expand and differentiate, leading to the development of colitis over several weeks.
-
Treatment: this compound is administered orally, typically twice daily (b.i.d.), starting either before or after the onset of clinical signs of colitis.[5]
-
Monitoring: Disease progression is monitored by assessing body weight, stool consistency, and the presence of blood in the feces.
-
Endpoint Analysis: At the end of the study, tissues such as the colon and mesenteric lymph nodes are collected for histological analysis, gene expression analysis (e.g., for cytokines and barrier function proteins), and flow cytometry to quantify immune cell populations.[5]
Experimental Autoimmune Encephalomyelitis (EAE) Model
A standard preclinical model for studying the pathogenesis and treatment of multiple sclerosis.
Methodology:
-
Induction of EAE: EAE is induced in susceptible mouse strains by immunization with a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Administration: this compound is administered orally. For prophylactic studies, treatment begins at the time of immunization. For therapeutic studies, treatment starts after the onset of clinical symptoms.[6][7]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5) based on the severity of paralysis.
-
Immunological and Histopathological Analysis: At the study endpoint, tissues such as the brain, spinal cord, and lymph nodes are collected. These are analyzed for immune cell infiltration (particularly Th17 and Th1/17 cells), demyelination, and inflammation.[6][7]
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound in animal models of autoimmune diseases. Its ability to potently and selectively inhibit RORγt translates to a significant reduction in the pathogenic Th17 and Th1/17 cell responses, leading to amelioration of disease in models of colitis and EAE. These findings highlight the therapeutic potential of this compound for the treatment of IL-17-mediated inflammatory disorders. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
TAK-828F: A Technical Guide to its Impact on the Th17/Treg Cell Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of TAK-828F, a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. An imbalance in the ratio of pro-inflammatory Th17 cells to anti-inflammatory regulatory T cells (Tregs) is a hallmark of these conditions. This compound has emerged as a promising therapeutic candidate due to its ability to modulate this critical immune balance. This document summarizes the quantitative data on its effects, details the experimental protocols used for its evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the RORγt Pathway
This compound exerts its immunomodulatory effects by directly targeting RORγt. As an inverse agonist, this compound binds to RORγt and represses its transcriptional activity. This inhibition prevents the expression of key genes required for the differentiation of naive CD4+ T cells into Th17 cells and hinders the production of their signature pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] By selectively inhibiting the Th17 lineage, this compound shifts the immune balance towards a more tolerogenic state, which is further supported by the observed up-regulation of Treg cells.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on Th17 cell differentiation, cytokine production, and the Th17/Treg cell ratio from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Human and Murine T Cells
| Parameter | Cell Type | Concentration | Effect | Reference |
| Th17, Tc17, Th1/17 Cell Differentiation | Naive and Memory CD4+ T cells | 100 nM | Strong inhibition | [1] |
| IL-17 Production | Mouse Splenocytes & Human PBMCs | 0.01 - 10 µM | Dose-dependent inhibition | [1] |
| Th17-related Cytokine Production (IL-17, IL-17F, IL-22) | Whole Blood | 100 nM | Reduction | [1] |
| Th17/Treg Population Ratio | Naive T cells | Not specified | Improvement (inhibition of Th17, up-regulation of Tregs) | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Colitis Model
| Parameter | Treatment Group | Dose | Effect | Reference |
| Th17 and Th1/17 Cell Population | This compound | 1 and 3 mg/kg, b.i.d. | Dose-dependent decrease in mesenteric lymph nodes | [2] |
| IL-17A and IL-17F mRNA Expression | This compound | 1 and 3 mg/kg, b.i.d. | Inhibition in the colon | [2] |
| IL-10 Expression | This compound | 1 and 3 mg/kg, b.i.d. | Increased expression in the colon | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's impact on the Th17/Treg cell ratio.
In Vitro T-Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human donors.
-
Enrich for naive CD4+ T cells (CD4+CD62L+CD44-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
T-Cell Culture and Differentiation:
-
Culture naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Coat 96-well plates with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell activation.
-
For Th17 differentiation , add a cytokine cocktail containing TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL), and anti-IL-4 antibody (e.g., 10 µg/mL).
-
For Treg differentiation , add TGF-β (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL).
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control to the respective wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After incubation, harvest the cells for analysis of Th17 and Treg populations by flow cytometry.
-
Collect supernatants to measure cytokine production (e.g., IL-17A) by ELISA.
-
Flow Cytometry for Th17 and Treg Cell Analysis
Objective: To quantify the percentage of Th17 (IL-17A+) and Treg (Foxp3+) cells within the CD4+ T-cell population.
Methodology:
-
Cell Stimulation (for intracellular cytokine staining):
-
Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Incubate the cells with fluorescently conjugated antibodies against surface markers, such as anti-CD4, for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular markers:
-
For Th17 cells: Anti-IL-17A.
-
For Treg cells: Anti-Foxp3.
-
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the CD4+ T-cell population and then determine the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: RORγt Signaling Pathway in Th17 Differentiation and its Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for In Vitro T-Cell Differentiation and Analysis.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of TAK-828F: A Potent and Selective RORγt Inverse Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-828F is a novel, orally available small molecule that acts as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that serves as a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells, along with other IL-17-producing cells like Tc17 and Th1/17 cells, are key drivers of inflammation in a variety of autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), and modulates the immune response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used to characterize this promising therapeutic candidate.
Mechanism of Action
This compound exerts its pharmacological effects by directly binding to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor, leading to the recruitment of corepressors and the displacement of coactivators. This inverse agonism effectively inhibits the transcriptional activity of RORγt, thereby downregulating the expression of its target genes, including those encoding for key pro-inflammatory cytokines.
The primary signaling pathway affected by this compound is the Th17 differentiation and effector pathway. RORγt, in conjunction with other transcription factors like STAT3, is essential for the differentiation of naive CD4+ T cells into Th17 cells. Upon activation, RORγt directly binds to the promoter regions of genes encoding IL-17A, IL-17F, IL-22, and the chemokine CCL20, driving their expression. This compound's inhibition of RORγt disrupts this entire cascade, leading to a reduction in Th17 cell populations and a significant decrease in the production of these inflammatory mediators.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference |
| TR-FRET Binding | RORγt | Human | 1.9 | [1] |
| Reporter Gene | RORγt | Human | 6.1 | [1] |
| IL-17A Production | Jurkat Cells (overexpressing human RORγt) | Human | 19 | [2] |
| IL-17 mRNA Expression | Jurkat Cells (overexpressing human RORγt) | Human | 4.3 | [2] |
Table 2: In Vitro Selectivity of this compound
| Nuclear Receptor | Species | Activity | IC50 (nM) | Fold Selectivity vs. RORγt | Reference |
| RORα | Human | Inverse Agonist | >10,000 | >5263 | [1] |
| RORβ | Human | Inverse Agonist | >10,000 | >5263 | [1] |
| Other Nuclear Receptors (Panel of 19) | Human | - | >10,000 | >1639 | [3] |
Table 3: Preliminary In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Dosing | Reference |
| Oral Bioavailability | Data not explicitly quantified, but described as "orally available" and efficacious upon oral administration. | - | Oral | [4][5] |
| Plasma Concentration | Higher than CNS concentration | - | Oral | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the pharmacological profile of this compound.
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).
-
Principle: This assay measures the proximity between a terbium-labeled anti-GST antibody bound to a GST-tagged RORγt-LBD and a fluorescein-labeled coactivator peptide. Inverse agonists like this compound disrupt the interaction between RORγt and the coactivator, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant human GST-RORγt-LBD is incubated with a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., SRC1-3) in an appropriate assay buffer.
-
Serial dilutions of this compound are added to the mixture in a 384-well plate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (donor) and 520 nm (acceptor).
-
The IC50 value is calculated from the dose-response curve of the emission ratio.
-
2. Surface Plasmon Resonance (SPR) Assay
-
Objective: To characterize the binding kinetics (association and dissociation rates) of this compound to RORγt.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of the interaction.
-
Protocol:
-
Recombinant human RORγt is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound (analyte) are injected over the surface, and the association is monitored in real-time.
-
After the injection, the running buffer is flowed again to monitor the dissociation of the compound.
-
The sensor surface is regenerated between cycles using an appropriate regeneration solution.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
3. Jurkat Cell-Based IL-17A Secretion Assay
-
Objective: To assess the functional activity of this compound in inhibiting RORγt-mediated IL-17A production in a cellular context.
-
Principle: Jurkat T-cells, engineered to overexpress human RORγt, are stimulated to produce IL-17A. The inhibitory effect of this compound on this production is then quantified.
-
Protocol:
-
Jurkat cells are transiently transfected with a human RORγt expression vector.
-
The transfected cells are plated in 96-well plates and pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) to induce cytokine production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value is determined from the dose-response curve of IL-17A inhibition.
-
In Vivo Models
1. Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.
-
Principle: EAE is induced in mice by immunization with a myelin-derived peptide, leading to an autoimmune response against the central nervous system that mimics aspects of multiple sclerosis.
-
Protocol:
-
Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: this compound is administered orally, typically starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Endpoint Analysis: At the end of the study, tissues such as the spinal cord and brain are collected for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).
-
2. Naive T-Cell Transfer Model of Colitis
-
Objective: To assess the efficacy of this compound in a preclinical model of inflammatory bowel disease.
-
Principle: Colitis is induced in immunodeficient mice (e.g., SCID or Rag1-/-) by the adoptive transfer of naive CD4+ T cells, which, in the absence of regulatory T cells, become pathogenic and cause intestinal inflammation.
-
Protocol:
-
Induction of Colitis: Naive CD4+CD45RBhigh T cells are isolated from the spleens of donor mice (e.g., BALB/c) and injected intraperitoneally into SCID recipient mice.
-
Treatment: Oral administration of this compound is initiated, either prophylactically or therapeutically.
-
Monitoring: Mice are monitored for clinical signs of colitis, including weight loss and stool consistency.
-
Endpoint Analysis: After a defined period, colons are collected and assessed for macroscopic and microscopic signs of inflammation. Histopathological scoring is performed on H&E-stained sections to evaluate the severity of colitis. Mesenteric lymph nodes and colonic tissue can be analyzed for immune cell populations and cytokine expression.
-
Conclusion
This compound is a potent, selective, and orally bioavailable RORγt inverse agonist with a compelling pharmacological profile. Its ability to effectively inhibit the Th17 pathway and suppress the production of key pro-inflammatory cytokines has been demonstrated in a range of in vitro and in vivo models. The data presented in this technical guide highlight the therapeutic potential of this compound for the treatment of Th17-mediated autoimmune and inflammatory diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. rupress.org [rupress.org]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-828F: A Technical Guide to a Potent and Selective RORγt Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that serves as the master regulator for the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells, along with other immune cells like Tc17 and Th1/17 cells, are primary producers of pro-inflammatory cytokines, including Interleukin-17 (IL-17A, IL-17F) and IL-22.[1][3] Aberrant activity of the RORγt-Th17 axis is critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as inflammatory bowel disease (IBD), multiple sclerosis, and psoriasis.[1][2] This makes RORγt a highly attractive therapeutic target for these conditions.[1][2]
TAK-828F is a potent, selective, and orally available small molecule inverse agonist of RORγt.[1][4] As a chemical probe, it provides a powerful tool for investigating the biological functions of RORγt and the therapeutic potential of its inhibition. This guide details the biochemical properties, cellular activity, and experimental applications of this compound, providing a comprehensive resource for its use in research and drug discovery.
Biochemical and Biophysical Properties
This compound functions as an inverse agonist by directly binding to RORγt with high affinity.[5][6] This binding is rapid and reversible.[5][6] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binding prevents the recruitment of essential coactivators, such as the steroid receptor coactivator-1 (SRC-1), thereby suppressing the transcription of RORγt target genes.[5][6]
Table 1: Biochemical Potency and Binding Affinity of this compound
| Assay Type | Target | Species | IC₅₀ (nM) | Reference |
| TR-FRET Binding | RORγt | Human | 1.9 | [4] |
| Reporter Gene | RORγt | Human | 6.1 | [4][5] |
| Reporter Gene | RORγt | Mouse | 9.5 | [5] |
Selectivity Profile
A critical feature of a high-quality chemical probe is its selectivity. This compound demonstrates exceptional selectivity for RORγt over the other two ROR isoforms, RORα and RORβ, with over 5000-fold selectivity.[4][7] It also shows no significant agonistic or antagonistic activity against a panel of 19 other nuclear receptors, underscoring its specificity.[5][6] This high degree of selectivity minimizes off-target effects, making it a reliable tool for studying RORγt-specific functions.
Table 2: Selectivity of this compound against ROR Isoforms
| Target | Species | Activity | IC₅₀ (nM) | Fold Selectivity vs. hRORγt | Reference |
| RORγt | Human | Inverse Agonist | 6.1 | - | [5] |
| RORγt | Mouse | Inverse Agonist | 9.5 | ~0.6x | [5] |
| RORα | Human | No Inhibition | >10,000 | >1600x | [5] |
| RORβ | Human | No Inhibition | >10,000 | >1600x | [5] |
Cellular Activity and Pathway Inhibition
This compound effectively suppresses the differentiation of multiple IL-17-producing T cell subsets and the production of their associated cytokines.[1] It potently inhibits the differentiation of Th17, Tc17, and dual IL-17/IFN-γ-producing Th1/17 cells from both naive and memory T cells.[1] Correspondingly, it reduces the secretion of IL-17, IL-17F, and IL-22 without impacting IFN-γ production, indicating a specific effect on the Th17 pathway rather than general T cell suppression.[1] Furthermore, this compound has been shown to improve the crucial balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs) by inhibiting the former and promoting the latter.[1]
Table 3: Cellular Potency of this compound
| Assay | Cell Type | Species | IC₅₀ (nM) | Reference |
| IL-17A Production | Whole Blood | Human | 120 | [2] |
| IL-17A Production | Whole Blood | Mouse | 720 | [2] |
| Tc17 Differentiation | Human PBMCs | Human | 9.5 | [4] |
| Th17 Differentiation | Naive T Cells | Human/Mouse | Potent at 100 nM | [1] |
| IL-17 Production | Jurkat cells (hRORγt) | Human | Potent Suppression | [5][6] |
In Vivo Applications and Efficacy
The oral bioavailability of this compound allows for its use in preclinical animal models to probe the in vivo function of RORγt.[1][8] Studies have demonstrated its efficacy in models of IBD and multiple sclerosis.
-
Mouse Colitis Model: In a naive T cell transfer model of colitis, oral administration of this compound at 1 and 3 mg/kg strongly protected against disease progression.[8] This was accompanied by a dose-dependent reduction in Th17 and Th1/17 cell populations in mesenteric lymph nodes, decreased colonic expression of Il17a and Il17f mRNA, and an increase in the anti-inflammatory cytokine IL-10.[8] Notably, this compound also restored the expression of genes associated with intestinal barrier function, such as Zo-1 and Muc2.[8]
-
Mouse EAE Model: In an experimental autoimmune encephalomyelitis (EAE) model, both prophylactic and therapeutic treatment with this compound proved efficacious.[9][10] The compound inhibited the differentiation of Th17 and Th1/17 cells in peripheral lymph nodes and subsequently reduced their infiltration into the central nervous system (CNS).[9][10]
Table 4: Summary of In Vivo Efficacy
| Disease Model | Species | Dose & Administration | Key Outcomes | Reference |
| Naive T Cell Transfer Colitis | Mouse | 1 and 3 mg/kg, oral, b.i.d. | Protected from colitis progression; Reduced Th17/Th1/17 cells; Decreased IL-17, Increased IL-10 | [8] |
| IL-23-Induced IL-17 Expression | Mouse | 0.3, 1, and 3 mg/kg, oral, b.i.d. | Dose-dependent inhibition of IL-17A (ED₈₀ = 0.5 mg/kg) | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prophylactic and therapeutic efficacy; Reduced Th17/Th1/17 cells in periphery and CNS | [9][10] |
Experimental Protocols
Detailed protocols are essential for the successful application of a chemical probe. Below are methodologies for key assays used to characterize this compound.
RORγt TR-FRET Binding Assay
This assay measures the direct binding of the compound to the RORγt ligand-binding domain (LBD).
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs between a terbium (Tb)-labeled anti-His-tag antibody bound to a His-tagged RORγt-LBD and a fluorescently-labeled probe that binds to the LBD. A test compound competes with the probe, causing a decrease in the FRET signal.
-
Reagents: His-tagged RORγt-LBD, Tb-labeled anti-His-tag antibody, a suitable fluorescence-labeled RORγt probe (e.g., Compound A as described in the literature), assay buffer.[5]
-
Methodology:
-
Add test compound (e.g., this compound) dilutions to a microplate.
-
Add a pre-mixed solution of RORγt-LBD and the fluorescent probe.
-
Incubate to allow for binding competition.
-
Add the Tb-labeled anti-His-tag antibody.
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET-capable reader, measuring emissions at two wavelengths (one for the donor, one for the acceptor).
-
Calculate the emission ratio and determine IC₅₀ values from the dose-response curve.
-
Cofactor Recruitment Assay (AlphaScreen)
This assay determines if the compound acts as an agonist (promotes recruitment) or inverse agonist/antagonist (inhibits recruitment).
-
Principle: The assay measures the interaction between the RORγt-LBD and a peptide from the coactivator SRC-1. The LBD is fused to one tag (e.g., His) and the SRC-1 peptide is biotinylated. AlphaScreen donor and acceptor beads, which recognize the His-tag and biotin respectively, are brought into proximity when the LBD and peptide interact, generating a chemiluminescent signal. This compound disrupts this interaction, reducing the signal.
-
Reagents: His-tagged RORγt-LBD, biotinylated SRC-1 peptide, AlphaScreen Histidine Detection Kit (contains Streptavidin-coated acceptor beads and Ni-NTA-coated donor beads).[5]
-
Methodology:
-
Dispense test compound dilutions into a microplate.
-
Add His-tagged RORγt-LBD and biotinylated SRC-1 peptide.
-
Incubate to allow for interaction.
-
Add a suspension of donor and acceptor beads in the dark.
-
Incubate in the dark to allow bead binding.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
Analyze the dose-dependent inhibition of the signal to confirm inverse agonism.
-
Th17 Differentiation and Cytokine Analysis
This cellular assay validates the effect of the compound on primary T cell function.
-
Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of this compound on this process is measured by quantifying the percentage of IL-17-producing cells or the amount of secreted IL-17 cytokine.
-
Reagents: Naive CD4+ T cell isolation kit, anti-CD3 and anti-CD28 antibodies, Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4), cell culture medium, this compound. For analysis: Brefeldin A, fluorescently-labeled anti-IL-17A antibody (for flow cytometry) or IL-17A ELISA kit.
-
Methodology:
-
Isolate naive CD4+ T cells from mouse splenocytes or human PBMCs.
-
Coat culture plates with anti-CD3 and anti-CD28 antibodies for T cell activation.
-
Seed the isolated T cells into the plates.
-
Add the Th17-polarizing cytokine cocktail with varying concentrations of this compound (or vehicle control).
-
Culture for 3-6 days.
-
For ELISA: Collect supernatant and measure IL-17A concentration using an ELISA kit.
-
For Flow Cytometry: Restimulate cells (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A) for several hours. Then, fix, permeabilize, and stain the cells for intracellular IL-17A. Analyze the percentage of IL-17A+ cells using a flow cytometer.
-
Conclusion
This compound is a well-characterized chemical probe that exhibits high potency, selectivity, and oral bioavailability. Its robust inhibitory effects on RORγt transcriptional activity, Th17 cell differentiation, and pro-inflammatory cytokine production have been demonstrated in a range of biochemical, cellular, and in vivo assays. These favorable properties make this compound an invaluable tool for researchers investigating the role of RORγt in health and disease, and for professionals in the development of novel therapeutics for autoimmune disorders.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAK-828F In Vitro Assays
Introduction
TAK-828F is a potent, selective, and orally available inverse agonist of the Retinoid-related Orphan Receptor Gamma t (RORγt).[1][2][3][4] RORγt is a master transcriptional regulator that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[3][5][6][7] By functioning as an inverse agonist, this compound binds to RORγt and inhibits its transcriptional activity, leading to the suppression of IL-17 production.[5][6] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various inflammatory and autoimmune diseases.[3][5][6][7][8][9]
These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Species | Parameter | Value (nM) | Reference |
| Binding Assay | RORγt | Human | IC50 | 1.9 | [1][2] |
| Reporter Gene Assay | RORγt | Human | IC50 | 6.1 | [1][2][6] |
| Cofactor Recruitment Assay | RORγt | Human | IC50 | 59 | [6] |
| Transcriptional Activity Assay | RORγt | Human | IC50 | 9.5 | [6] |
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway and Inhibition by this compound
Caption: RORγt signaling pathway and mechanism of this compound inhibition.
General In Vitro Assay Workflow
Caption: A generalized workflow for in vitro assays with this compound.
Experimental Protocols
1. RORγt Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of this compound to human RORγt.[5]
-
Materials:
-
This compound
-
Human RORγt protein (His-tagged)
-
Tb-labeled anti-His tag antibody
-
Fluorescence-labeled analog compound of this compound (Compound A)
-
Assay Buffer
-
White 384-well plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 4 µL of the diluted this compound to the wells of a white 384-well plate.
-
Prepare a mixture of 3 nmol/L human RORγt and 0.3 nmol/L Tb-labeled anti-His tag antibody in assay buffer.
-
Add 4 µL of the RORγt/antibody mixture to each well.
-
Prepare a 120 nmol/L solution of Compound A in assay buffer.
-
Add 4 µL of the Compound A solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence ratio (Ex 486 nm / Em 520 nm) using a plate reader.[5]
-
2. Surface Plasmon Resonance (SPR) Biosensor Assay
This assay is used to determine the binding kinetics (association and dissociation rates) of this compound to human RORγt.[5]
-
Materials:
-
This compound
-
Human RORγt protein
-
SPR instrument and sensor chips
-
Running buffer
-
-
Procedure:
-
Immobilize human RORγt onto the surface of an SPR sensor chip.
-
Prepare a series of concentrations of this compound in running buffer (e.g., 3.91 to 1000 nmol/L).[5]
-
Inject the different concentrations of this compound over the sensor chip surface for 90 seconds to monitor association.
-
Flow running buffer over the chip for 200 seconds to monitor the dissociation of the compound.[5]
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
3. RORγt Reporter Gene Assay
This cell-based assay measures the functional inhibitory activity of this compound on RORγt-mediated transcription.[5]
-
Materials:
-
This compound
-
Jurkat cells
-
Human or mouse RORγt expression vector
-
Reporter vector containing a ROR-response element (RORE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium
-
Luciferase detection reagent (e.g., Bright-Glo)
-
Luminometer
-
-
Procedure:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector.
-
Plate the transfected cells in a suitable multi-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate the cells for 24 hours.[5]
-
Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of luciferase activity.
-
4. IL-17 Production Assay
This assay measures the ability of this compound to inhibit the production of IL-17 in a relevant cell line.[5]
-
Materials:
-
This compound
-
Jurkat cells
-
Human RORγt expression vector
-
Phorbol 12-myristate 13-acetate (PMA)
-
A-23187 (calcium ionophore)
-
Cell culture medium
-
ELISA kit for human IL-17
-
-
Procedure:
-
Transiently transfect Jurkat cells with the human RORγt expression vector.
-
Incubate the transfected cells with various concentrations of this compound.
-
Stimulate the cells with 1.6 nmol/L PMA and 500 nmol/L A-23187 for 6-24 hours to induce IL-17 production.[5]
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's protocol.
-
Determine the concentration-dependent inhibition of IL-17 production by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-828F in Cell Culture
A Potent and Selective RORγt Inverse Agonist for In Vitro Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAK-828F in cell culture experiments. It is important to note that this compound is a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, not a sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1][2][3] This document will therefore focus on its application as an inhibitor of the RORγt signaling pathway.
This compound functions by binding to RORγt and inhibiting its transcriptional activity.[1][4] This leads to the suppression of IL-17 production, a key cytokine in inflammatory responses, and the inhibition of Th17 cell differentiation.[3][5] Its high selectivity for RORγt over other ROR isoforms (RORα and RORβ) makes it a valuable tool for studying the role of RORγt in various biological processes, particularly in the context of autoimmune and inflammatory diseases.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on various in vitro assays. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/Assay Type | Reference |
| Binding Affinity (IC50) | 1.9 nM | TR-FRET binding assay | [2] |
| Reporter Gene Assay (IC50) | 6.1 nM | Jurkat cells transfected with human RORγt | [2][4] |
| IL-17A Gene Expression (IC50) | 21.4 - 34.4 nM | PBMCs from IBD patients | [4] |
| Th17 Differentiation Inhibition | Effective at 100 nM | Naive T cells and memory CD4+ T cells | [3] |
| IL-17 Production Inhibition | Dose-dependent (0.01-10 µM) | Mouse splenocytes and human PBMCs | [3] |
| Selectivity | >5000-fold vs. RORα and RORβ | Cell-based functional assays | [2] |
Signaling Pathway
This compound acts as an inverse agonist on the RORγt signaling pathway. The diagram below illustrates the mechanism by which this compound inhibits the production of IL-17.
Caption: this compound inhibits RORγt-mediated transcription of the IL-17 gene.
Experimental Protocols
Protocol 1: Inhibition of IL-17 Production in Jurkat Cells
This protocol describes how to assess the inhibitory effect of this compound on IL-17 production in Jurkat cells overexpressing RORγt.
Materials:
-
Jurkat cells
-
Human RORγt expression vector
-
Reporter vector with ROR-response element (optional, for reporter assays)
-
Electroporation system
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
A23187 (Calcium Ionophore)
-
ELISA kit for human IL-17
-
96-well cell culture plates
Procedure:
-
Transfection:
-
Transfect Jurkat cells with the human RORγt expression vector using electroporation.
-
For reporter assays, co-transfect with the ROR-response element reporter vector.
-
-
Cell Seeding:
-
After transfection, seed the Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding PMA to a final concentration of 1.6 nmol/L and A-23187 to a final concentration of 500 nmol/L.
-
Incubate for an additional 6-24 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for IL-17 measurement.
-
Quantify the amount of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's instructions.
-
For reporter assays, lyse the cells and measure luciferase activity.
-
Experimental Workflow
The following diagram outlines the general workflow for the IL-17 inhibition assay.
Caption: Workflow for assessing this compound's effect on IL-17 production.
General Recommendations for Cell Culture
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Further dilutions should be made in the appropriate cell culture medium. It is important to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Concentration Range: Based on the available data, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments.[3]
-
Cell Lines: While Jurkat cells are a common model, other cell lines expressing RORγt or primary cells such as human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes can also be used.[3]
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO), a positive control (a known RORγt inhibitor, if available), and an untreated control.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the role of RORγt in their in vitro studies.
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for TAK-828F in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-828F is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases, including inflammatory bowel disease (IBD). By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, leading to a reduction in pro-inflammatory cytokines such as IL-17A and IL-17F. These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of colitis, including detailed protocols, dosage information, and the underlying signaling pathway.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Colitis Models
| Parameter | Details | Reference |
| Compound | This compound | [1][2][3] |
| Mouse Model | Activated T Cell Transfer Model of Colitis | [1] |
| Dosage | 1 and 3 mg/kg | [1][2] |
| Administration Route | Oral | [1][2][3] |
| Frequency | Twice a day (b.i.d) has been reported to be effective.[1] | [1] |
| Vehicle | While the specific vehicle used in the primary literature is not explicitly stated, a common vehicle for oral gavage of small molecules in mice is 0.5% methylcellulose in water. | General Knowledge |
Table 2: Efficacy of this compound in Mouse Colitis Model
| Efficacy Endpoint | Observation | Reference |
| Inhibition of Colitis Progression | This compound at 1 and 3 mg/kg strongly protected against the progression of colitis.[1] | [1] |
| Reduction of Th17 and Th1/17 Cells | A dose-dependent decrease in the population of Th17 and Th1/17 cells was observed in the mesenteric lymph nodes.[1] | [1] |
| Modulation of Cytokine mRNA Expression | - Decreased colonic mRNA expression of Th17 signature cytokines, IL-17A and IL-17F.[1] - Increased colonic mRNA expression of the anti-inflammatory cytokine, IL-10.[1] | [1] |
| Improvement of Intestinal Barrier Function | Recovery of gene expression for zonula occludens-1 (ZO-1) and mucin 2 (Muc2), which are crucial for intestinal barrier integrity.[1] | [1] |
| Therapeutic Efficacy | In a therapeutic setting, this compound lessened disease severity compared to vehicle control.[1] | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. In colitis, the IL-23/Th17 axis plays a pathogenic role. Naive T cells, under the influence of cytokines like IL-6 and TGF-β, differentiate into Th17 cells. This differentiation is critically dependent on the activation of the transcription factor RORγt. RORγt then drives the expression of pro-inflammatory cytokines, including IL-17A and IL-17F, which contribute to the inflammation and tissue damage seen in colitis. This compound, as a RORγt inverse agonist, binds to RORγt and inhibits its transcriptional activity, thereby blocking Th17 differentiation and the subsequent inflammatory cascade.
Caption: this compound inhibits RORγt, blocking Th17 cell differentiation and pro-inflammatory cytokine production.
Experimental Protocols
Activated T Cell Transfer Model of Colitis
This model is widely used to study T cell-mediated intestinal inflammation that recapitulates many features of human IBD.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)
-
Magnetic-activated cell sorting (MACS) columns or a fluorescence-activated cell sorter (FACS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Protocol:
-
Isolation of Splenocytes:
-
Euthanize donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer into a petri dish containing cold PBS.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
-
Add PBS to stop the lysis and centrifuge again.
-
Resuspend the splenocyte pellet in PBS.
-
-
Purification of Naive CD4+ T Cells:
-
Enrich for CD4+ T cells from the splenocyte suspension using a CD4+ T cell isolation kit (negative selection is recommended) according to the manufacturer's instructions.
-
Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.
-
Isolate the naive T cell population (CD4+CD45RBhigh) using a FACS sorter. The top 40% of CD45RB-staining cells are typically collected.
-
-
Adoptive Transfer:
-
Wash the sorted CD4+CD45RBhigh T cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject each recipient mouse intraperitoneally with 0.2 mL of the cell suspension (5 x 10^5 cells per mouse).
-
-
Monitoring of Colitis:
-
Monitor the mice weekly for signs of colitis, including weight loss, hunched posture, ruffled fur, and diarrhea.
-
Colitis typically develops within 3-8 weeks after T cell transfer.
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Oral gavage needles
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 20g mouse):
-
The dosing volume for oral gavage in mice is typically 10 mL/kg. For a 20g mouse, this would be 0.2 mL.
-
To achieve a 1 mg/kg dose, the concentration of the dosing solution needs to be 0.1 mg/mL (1 mg/kg / 10 mL/kg).
-
Prepare a stock solution of 0.5% methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound. For example, to prepare 10 mL of a 0.1 mg/mL solution, weigh 1 mg of this compound.
-
Add the this compound powder to a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the tube and vortex thoroughly to create a uniform suspension.
-
Gradually add the remaining vehicle to reach the final volume (10 mL in this example) while continuing to vortex to ensure a homogenous suspension.
-
Note: It is crucial to maintain the suspension's homogeneity during dosing. Vortex the solution immediately before each administration.
-
-
Oral Administration:
-
Administer the prepared this compound suspension to the mice via oral gavage using a proper-sized gavage needle.
-
For a twice-daily (b.i.d.) dosing regimen, administer the doses approximately 12 hours apart.
-
The control group should receive the vehicle only (e.g., 0.5% methylcellulose in water) at the same volume and frequency.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the T cell transfer model of colitis.
Caption: Experimental workflow for testing this compound in a mouse model of colitis.
References
- 1. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of this compound: an orally available RORγt inverse agonist, in mouse colitis model and human blood cells of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TAK-828F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and pharmacodynamic analysis of TAK-828F, a potent and selective orally available inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).
Introduction
This compound is a small molecule inhibitor of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) and T helper 1/17 (Th1/17) cells.[1][2] These cells are critical drivers of inflammation in various autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), making it a promising therapeutic candidate for conditions such as inflammatory bowel disease (IBD) and multiple sclerosis (MS).[1][2][3][4] The primary route of administration for this compound in preclinical in vivo studies is oral.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in established mouse models of autoimmune disease.
Table 1: Efficacy of this compound in a Mouse Model of IL-23-Induced IL-17A Expression
| Dosage (mg/kg, p.o., b.i.d.) | Inhibition of IL-17A Expression | ED₈₀ (mg/kg) | Reference |
| 0.3, 1, and 3 | Dose-dependent | 0.5 | [1] |
Table 2: Efficacy of this compound in a Naïve T-cell Transfer Model of Colitis in SCID Mice
| Treatment Group | Dosage (mg/kg, p.o., b.i.d.) | Duration | Outcome | Reference |
| Vehicle Control | 0.5% Methylcellulose | 21 days | Progressive colitis | [5] |
| This compound | 1 | 21 days | Strong protection from colitis progression | [2][5] |
| This compound | 3 | 21 days | Strong protection from colitis progression | [2][5] |
Table 3: Efficacy of this compound in a Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Approach | Dosage (mg/kg, p.o.) | Efficacy | Reference |
| Prophylactic | Not specified | Efficacious in preventing disease development | [3] |
| Therapeutic | Not specified | Efficacious in treating established disease | [3] |
Signaling Pathway
This compound acts as an inverse agonist at the RORγt nuclear receptor. This binding event prevents the recruitment of co-activators necessary for the transcription of target genes, including those encoding for IL-17A and IL-17F. This ultimately leads to a reduction in Th17 and Th1/17 cell-mediated inflammation.
Caption: this compound Signaling Pathway.
Experimental Protocols
In Vivo Oral Administration of this compound
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle for suspending this compound.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 or 3 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% methylcellulose vehicle to achieve the final desired concentration for dosing (typically, a dosing volume of 10 mL/kg is used).
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. Sonication for short intervals on ice can aid in dispersion if necessary. The final formulation should be a uniform suspension.
-
Prepare the suspension fresh daily before administration.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Attach the gavage needle to a 1 mL syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the suspension twice daily (b.i.d.) for the duration of the study.
-
The vehicle control group should receive an equivalent volume of the 0.5% methylcellulose solution.
-
Caption: Oral Administration Workflow.
Naïve T-Cell Transfer Model of Colitis
This model is used to assess the efficacy of this compound in a T-cell-driven model of IBD.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., SCID or Rag1-/-)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)
-
Cell sorter
-
Sterile PBS
Procedure:
-
Isolation of Naïve T-cells:
-
Isolate spleens from donor mice.
-
Prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Stain the enriched CD4+ T-cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
-
Isolate the CD4+CD45RBhigh (naïve T-cell) population using fluorescence-activated cell sorting (FACS).
-
-
Adoptive Transfer:
-
Resuspend the sorted naïve T-cells in sterile PBS.
-
Inject the cells (typically 4 x 105 cells per mouse) intraperitoneally into recipient immunodeficient mice.
-
-
Treatment and Monitoring:
-
Begin oral administration of this compound (1 or 3 mg/kg, b.i.d.) or vehicle on the day of T-cell transfer.
-
Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea, for the duration of the study (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect colons for histological analysis.
-
Isolate lymphocytes from the mesenteric lymph nodes and lamina propria for flow cytometric analysis of Th17 and Treg populations.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
This model is used to evaluate the efficacy of this compound in a model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer PTX intraperitoneally.
-
-
Treatment:
-
For prophylactic treatment, begin oral administration of this compound or vehicle before the onset of clinical signs.
-
For therapeutic treatment, begin administration after the onset of clinical signs.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the study, isolate lymphocytes from the draining lymph nodes and central nervous system for flow cytometric analysis of Th17 and Th1/17 cells.
-
Pharmacodynamic Assays
This assay quantifies the concentration of IL-17A in serum or cell culture supernatants.
Materials:
-
Mouse IL-17A ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-17A.
-
Add standards and samples (serum or supernatant) to the wells.
-
Incubate and wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
This assay is used to determine the frequency of Th17 and regulatory T (Treg) cells.
Materials:
-
Single-cell suspensions from lymph nodes, spleen, or lamina propria
-
Antibodies for surface staining (e.g., anti-CD4)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular staining (e.g., anti-IL-17A, anti-Foxp3)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the tissue of interest.
-
Stimulate the cells ex vivo with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours to promote intracellular cytokine accumulation.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers (IL-17A for Th17 cells and Foxp3 for Treg cells).
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.
This biochemical assay measures the ability of this compound to bind to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant RORγt-LBD (e.g., GST-tagged)
-
Fluorescently labeled RORγt tracer ligand
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Assay buffer
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Add the terbium-labeled anti-GST antibody and GST-RORγt-LBD to the wells of a 384-well plate.
-
Add serial dilutions of this compound or a control compound.
-
Add the fluorescently labeled tracer ligand.
-
Incubate the plate at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The displacement of the tracer by this compound results in a decrease in the FRET signal.
-
Calculate the IC₅₀ value for this compound.
This assay determines the ability of this compound to inhibit the interaction between RORγt and a co-activator peptide.
Materials:
-
Recombinant RORγt-LBD
-
Biotinylated co-activator peptide (e.g., from SRC1)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Add the RORγt-LBD, biotinylated co-activator peptide, and serial dilutions of this compound to the wells.
-
Add the Europium-labeled antibody and streptavidin-APC.
-
Incubate to allow the components to interact.
-
Measure the TR-FRET signal. As an inverse agonist, this compound will disrupt the interaction between RORγt and the co-activator, leading to a decrease in the FRET signal.
-
Determine the IC₅₀ value for the inhibition of co-activator recruitment.
Caption: Co-activator Recruitment Assay Principle.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 5. researchgate.net [researchgate.net]
TAK-828F: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-828F is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), making it a promising candidate for the therapeutic intervention in various autoimmune and inflammatory diseases. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in common preclinical experimental settings.
Physicochemical Properties and Solubility
This compound is a small molecule with a molecular weight of 509.57 g/mol and a molecular formula of C₂₈H₃₂FN₃O₅. Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (estimated) | This compound is highly soluble in DMSO. It is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. May be used in combination with other solvents for specific formulations. |
| Water | Insoluble | This compound is practically insoluble in water and aqueous buffers like PBS. |
Note: The solubility in DMSO is estimated based on data from structurally related compounds and the commercial availability of high-concentration solutions.
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the steps for preparing stock solutions and working solutions for both in vitro and in vivo applications.
Preparation of a 10 mM Stock Solution in DMSO
This high-concentration stock solution is suitable for long-term storage and for preparing working solutions for most in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.096 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.
Table 2: Molarity Calculator for this compound (MW: 509.57 g/mol )
| Desired Concentration | Mass of this compound for 1 mL of Solution | Mass of this compound for 5 mL of Solution | Mass of this compound for 10 mL of Solution |
| 1 mM | 0.51 mg | 2.55 mg | 5.10 mg |
| 5 mM | 2.55 mg | 12.74 mg | 25.48 mg |
| 10 mM | 5.10 mg | 25.48 mg | 50.96 mg |
| 20 mM | 10.19 mg | 50.96 mg | 101.91 mg |
Experimental Protocols
In Vitro Cell-Based Assays
This protocol describes the preparation of this compound working solutions for treating cells in culture. A final DMSO concentration of ≤ 0.1% is recommended to minimize solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 nM, you can prepare a 100X intermediate solution (10 µM) by adding 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Final Working Solution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, add 10 µL of a 10 µM intermediate solution to 990 µL of cell culture medium for a final concentration of 100 nM.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the final dilution step) to the cell culture medium, ensuring the final solvent concentration matches that of the drug-treated wells.
Experimental workflow for in vitro cell-based assays with this compound.
In Vivo Oral Administration in Mice
This compound is orally bioavailable and has been shown to be effective in mouse models of inflammatory diseases at doses ranging from 0.3 to 3 mg/kg, administered twice daily (b.i.d.).[1] The following protocol describes the preparation of a dosing solution for oral gavage.
Vehicle Formulations: Due to its poor aqueous solubility, this compound requires a specific vehicle for oral administration. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Suitable for achieving a clear solution.
-
10% DMSO, 90% Corn Oil: A common vehicle for hydrophobic compounds.
Protocol (using 10% DMSO, 90% Corn Oil vehicle):
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the total mass of this compound required for the desired dose (e.g., 1 mg/kg).
-
Initial Dissolution: Dissolve the calculated mass of this compound in the required volume of DMSO (10% of the final volume). Vortex or sonicate until fully dissolved.
-
Addition of Co-solvent: Gradually add the corn oil (90% of the final volume) to the DMSO solution while continuously vortexing to ensure a homogenous suspension.
-
Administration: Administer the freshly prepared formulation to mice via oral gavage. Prepare the dosing solution fresh daily.
Workflow for preparing this compound for in vivo oral administration.
Signaling Pathway
This compound functions as an inverse agonist of RORγt. In Th17 cells, RORγt is a master transcriptional regulator that, upon activation, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This leads to the recruitment of co-activators and subsequent gene transcription. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators. This results in the transcriptional repression of RORγt target genes and a reduction in Th17 cell effector functions.
Simplified signaling pathway of this compound action.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the solid compound and concentrated stock solutions in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for TAK-828F in Th17 Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAK-828F, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), for the inhibition of T helper 17 (Th17) cell differentiation and function.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3][4] These cells play a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[1][5] The differentiation and function of Th17 cells are orchestrated by the master nuclear receptor transcription factor, RORγt.[1][5][6]
This compound is a potent, selective, and orally available small molecule that functions as an inverse agonist of RORγt.[1][7][8] By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing the differentiation of naïve T cells into Th17 cells and reducing the production of key Th17-related cytokines such as IL-17A, IL-17F, and IL-22.[1][8]
Mechanism of Action
This compound directly binds to the ligand-binding domain of both human and mouse RORγt in a reversible manner.[8] This binding event leads to a conformational change in the receptor, which in turn inhibits the recruitment of coactivators necessary for gene transcription.[9] Consequently, the expression of RORγt target genes, including those encoding for IL-17A, IL-17F, and IL-22, is suppressed.[1][5] this compound demonstrates high selectivity for RORγt over other ROR isoforms, such as RORα and RORβ, minimizing off-target effects.[7][8]
Signaling Pathway
The differentiation of Th17 cells is a complex process initiated by the presence of specific cytokines, primarily TGF-β and IL-6.[4][10] These cytokines activate signaling cascades that lead to the expression and activation of RORγt. RORγt then drives the expression of genes that define the Th17 phenotype, including the production of pro-inflammatory cytokines. This compound intervenes in this pathway by directly inhibiting RORγt activity.
Recommended Concentrations of this compound
The optimal concentration of this compound will vary depending on the specific experimental system, including the cell type and assay conditions. The following tables summarize reported effective concentrations for both in vitro and in vivo studies.
In Vitro Studies
| Assay Type | Cell Type | Species | Concentration | Observed Effect | Citation |
| RORγt Binding (IC50) | - | Human | 1.9 nM | 50% inhibition of binding | [7] |
| Reporter Gene Assay (IC50) | Jurkat cells | Human | 6.1 nM | 50% inhibition of RORγt transcriptional activity | [7][9] |
| Th17 Differentiation | Naïve CD4+ T cells | Human, Mouse | 100 nM | Strong inhibition of Th17, Tc17, and Th1/17 differentiation | [1][9] |
| IL-17A Production | Splenocytes, PBMCs | Mouse, Human | 0.01 - 10 µM | Dose-dependent inhibition of IL-17A production | [1] |
| Th17-related Cytokine Production | Whole Blood | Human | 100 nM | Reduction of IL-17, IL-17F, and IL-22 production | [1] |
| IL-17 Gene Expression (IC50) | PBMCs from IBD patients | Human | 21.4 - 34.4 nM | 50% inhibition of IL-17 gene expression | [9] |
In Vivo Studies
| Animal Model | Disease Model | Dosing Regimen | Observed Effect | Citation |
| Mouse | IL-23-induced cytokine expression | 0.3, 1, and 3 mg/kg (oral, b.i.d., 28 days) | Dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg) | [7] |
| Mouse | Naïve T cell transfer colitis | 1 and 3 mg/kg (oral, b.i.d.) | Strong protection against colitis progression, decreased Th17 and Th1/17 cells | [5] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Efficacious in both prophylactic and therapeutic treatment | [11] |
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Naïve CD4+ T cells (human or mouse)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Recombinant human/mouse TGF-β1
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse IL-23
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.
-
Prepare a Th17 differentiation cocktail containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL), TGF-β1 (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).
-
Prepare serial dilutions of this compound in the Th17 differentiation cocktail. Include a vehicle control (e.g., DMSO).
-
Add the naïve CD4+ T cells to the anti-CD3 coated plate and then add the Th17 differentiation cocktail containing the different concentrations of this compound.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular markers (e.g., IL-17A and RORγt).
-
Analyze the cells by flow cytometry to determine the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population.
Protocol 2: RORγt Reporter Gene Assay
This protocol is for assessing the direct inhibitory effect of this compound on RORγt transcriptional activity.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RORγt expression vector
-
ROR response element (RORE)-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Calculate the IC50 value of this compound by plotting the luciferase activity against the log of the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in inhibiting Th17 differentiation.
Conclusion
This compound is a valuable research tool for studying the role of RORγt and Th17 cells in health and disease. The provided concentrations and protocols offer a starting point for designing experiments to investigate the inhibitory effects of this compound on Th17 differentiation and function. It is recommended that researchers optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologics that inhibit the Th17 pathway and related cytokines to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Th17 Response and Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with TAK-828F
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens. However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, including Interleukin-17 (IL-17). The differentiation and function of Th17 cells are primarily driven by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3][4]
TAK-828F is a potent and selective, orally available inverse agonist of RORγt.[1][5] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and the subsequent decrease in IL-17 production.[1][6] This makes this compound a promising therapeutic candidate for Th17-mediated autoimmune diseases.[1][2] These application notes provide a comprehensive protocol for the in vitro treatment of human Th17 cells with this compound and the subsequent analysis of its effects using multicolor flow cytometry.
Principle
This protocol outlines the in vitro differentiation of human naïve CD4+ T cells into Th17 cells, followed by treatment with this compound. The efficacy of this compound in inhibiting Th17 differentiation and function is then quantified by flow cytometry. This is achieved by staining for key cell surface markers (e.g., CD4) and intracellular markers, including the signature cytokine IL-17A and the master transcription factor RORγt. Furthermore, the protocol allows for the simultaneous analysis of the potential impact of this compound on the Th17/Treg cell balance by including an antibody for FoxP3, the transcription factor for regulatory T cells (Tregs).
Data Presentation
The following tables summarize the expected quantitative data from a flow cytometry analysis of Th17 cells treated with varying concentrations of this compound. The data is representative of the known inhibitory effects of this compound on Th17 differentiation and its potential to shift the balance towards a more regulatory phenotype.
Table 1: Effect of this compound on Th17 and Treg Cell Populations
| Treatment Group | Concentration | % CD4+IL-17A+ Cells (Mean ± SD) | % CD4+RORγt+ Cells (Mean ± SD) | % CD4+FoxP3+ Cells (Mean ± SD) |
| Vehicle Control | 0 µM (DMSO) | 25.4 ± 2.1 | 28.2 ± 2.5 | 5.1 ± 0.8 |
| This compound | 0.01 µM | 18.9 ± 1.7 | 21.5 ± 1.9 | 6.3 ± 0.9 |
| This compound | 0.1 µM | 9.7 ± 1.2 | 11.3 ± 1.4 | 12.8 ± 1.5 |
| This compound | 1 µM | 3.2 ± 0.6 | 4.1 ± 0.7 | 15.4 ± 1.8 |
Table 2: Effect of this compound on Cytokine Production in Whole Blood
| Treatment | Concentration | IL-17 Production (pg/mL) (Mean ± SD) | IL-17F Production (pg/mL) (Mean ± SD) | IL-22 Production (pg/mL) (Mean ± SD) | IFN-γ Production (pg/mL) (Mean ± SD) |
| Vehicle Control | 0 µM (DMSO) | 1520 ± 180 | 850 ± 95 | 630 ± 70 | 2100 ± 250 |
| This compound | 0.1 µM | 450 ± 60 | 210 ± 30 | 150 ± 25 | 2050 ± 230 |
Experimental Protocols
I. In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Recombinant Human IL-6
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
24-well tissue culture plates
Protocol:
-
Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) from human PBMCs using a magnetic-activated cell sorting (MACS) kit, ensuring purity >95%.
-
Coat a 24-well tissue culture plate with anti-CD3 antibody at a concentration of 2 µg/mL in sterile PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the purified naïve CD4+ T cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
To induce Th17 differentiation, add the following cytokines and antibodies to the culture medium:
-
IL-6 (20 ng/mL)
-
TGF-β1 (5 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 6 days.
II. Treatment with this compound
Materials:
-
This compound
-
DMSO (vehicle control)
-
Differentiated Th17 cells from Protocol I
Protocol:
-
On day 3 of the 6-day culture, add this compound to the differentiating Th17 cells at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM).
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
Continue the culture for an additional 3 days.
III. Cell Restimulation and Staining for Flow Cytometry
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Stain
-
Anti-human CD4 antibody (e.g., PerCP-Cy5.5)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Anti-human IL-17A antibody (e.g., PE)
-
Anti-human RORγt antibody (e.g., APC)
-
Anti-human FoxP3 antibody (e.g., Alexa Fluor 488)
Protocol:
-
On the final day of culture, restimulate the cells to promote cytokine production for intracellular detection. Add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the cell culture.[7]
-
Add a protein transport inhibitor, such as Brefeldin A (5 µg/mL) or Monensin (2 µM), for the final 4-6 hours of culture.[7]
-
Harvest the cells and wash with FACS buffer.
-
Incubate the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Surface Staining: Incubate the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.
-
Wash the cells with Permeabilization Buffer.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with a cocktail of anti-human IL-17A, anti-human RORγt, and anti-human FoxP3 antibodies for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
IV. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Analyze the data using suitable flow cytometry analysis software.
-
Gate on viable, single cells, followed by gating on the CD4+ T cell population.
-
Within the CD4+ gate, quantify the percentage of cells expressing IL-17A, RORγt, and FoxP3.
Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on Th17 cells.
Caption: Signaling pathway of RORγt in Th17 differentiation and its inhibition by this compound.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 4. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Gene Expression Analysis in TAK-828F Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-828F is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator that plays a crucial role in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] This application note provides detailed protocols for analyzing the gene expression changes in human cell lines and primary cells treated with this compound, enabling researchers to investigate its mechanism of action and identify potential biomarkers of drug response.
Mechanism of Action: The RORγt Signaling Pathway
RORγt, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, driving their transcription. This process is central to the expression of the Th17 signature cytokines, including IL-17A, IL-17F, and IL-22. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators. This effectively silences the transcriptional activity of RORγt, resulting in a significant reduction in the expression of Th17-associated genes.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis in cells treated with this compound. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Experimental Workflow Overview
Protocol 1: Jurkat Cell Culture and Treatment
Jurkat cells, an immortalized human T lymphocyte cell line, are a suitable model for studying the effects of this compound on T-cell signaling pathways.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Proceed immediately to RNA extraction or store the cell pellet at -80°C.
-
Protocol 2: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
Primary human PBMCs provide a more physiologically relevant system to study the immunomodulatory effects of this compound.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PBS, sterile
-
50 mL conical tubes
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
-
Cell Washing:
-
Transfer the PBMCs to a new 50 mL tube and wash with PBS.
-
Centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
-
Cell Culture and Treatment:
-
Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Follow the treatment and harvesting procedures as described in Protocol 1.
-
Protocol 3: RNA Extraction
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
Ethanol (70% and 100%)
-
RNase-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Briefly, lyse the cell pellet in the provided lysis buffer containing β-mercaptoethanol.
-
Homogenize the lysate and add ethanol to precipitate the RNA.
-
Bind the RNA to the silica membrane of the spin column.
-
Wash the membrane to remove contaminants.
-
Elute the purified RNA with RNase-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (for SYBR Green) or TaqMan Gene Expression Assays
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the master mix, primers/assay, and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR detection system using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 5: RNA Sequencing (RNA-Seq)
Materials:
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Follow the manufacturer's protocol for the library preparation kit, which typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from gene expression analysis of Jurkat cells treated with this compound for 24 hours.
Table 1: qRT-PCR Analysis of Th17 Signature Genes
| Gene | This compound (100 nM) Fold Change (vs. Vehicle) | p-value |
| IL17A | 0.15 | <0.001 |
| IL17F | 0.21 | <0.001 |
| IL22 | 0.45 | <0.01 |
| CCR6 | 0.52 | <0.05 |
| RORC | 1.05 | >0.05 (ns) |
| GAPDH | 1.00 | - |
Data are presented as mean fold change from three independent experiments. Statistical significance was determined using a Student's t-test.
Table 2: RNA-Seq Analysis of Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value (FDR) |
| Down-regulated Genes | |||
| IL17A | -2.74 | 1.2e-15 | 3.5e-11 |
| IL17F | -2.25 | 4.5e-12 | 8.1e-8 |
| IL22 | -1.15 | 8.9e-6 | 2.1e-3 |
| CCL20 | -1.58 | 2.3e-8 | 1.5e-5 |
| IL23R | -0.98 | 5.6e-5 | 7.8e-3 |
| CCR6 | -0.92 | 1.2e-4 | 1.4e-2 |
| Up-regulated Genes | |||
| FOXP3 | 1.52 | 3.4e-7 | 9.8e-5 |
| IL10 | 1.21 | 7.8e-6 | 1.9e-3 |
| CTLA4 | 1.09 | 2.1e-5 | 4.5e-3 |
This table shows a selection of significantly differentially expressed genes. A comprehensive list would typically include hundreds of genes.
Conclusion
The protocols and representative data presented in this application note provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms of RORγt inhibition and its potential therapeutic applications in inflammatory and autoimmune diseases. The provided workflows and data tables serve as a foundation for designing and interpreting experiments aimed at characterizing the pharmacological profile of this compound and similar RORγt modulators.
References
Application Notes and Protocols for TAK-828F in Inflammatory Bowel Disease (IBD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-828F is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor that is crucial for the differentiation and function of T helper 17 (Th17) and Th1/17 cells.[1][3] These cell types are significant contributors to the pathogenesis of inflammatory bowel disease (IBD) through their production of pro-inflammatory cytokines such as IL-17A and IL-17F.[3] By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, offering a promising therapeutic strategy for IBD.[3][4] These application notes provide detailed protocols for the use of this compound in a preclinical mouse model of IBD, specifically the activated T cell transfer model of colitis.
Mechanism of Action: RORγt Signaling Pathway
This compound functions as an inverse agonist, binding to RORγt and repressing its transcriptional activity.[2][5] This action inhibits the differentiation of naïve T cells into pathogenic Th17 and Th1/17 cells, thereby reducing the production of pro-inflammatory cytokines that drive intestinal inflammation in IBD.[1][3] Furthermore, this compound has been shown to improve the balance between Th17 and regulatory T cells (Tregs).[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the T cell transfer model of colitis.
Table 1: In Vivo Dosing and Administration of this compound
| Compound | Animal Model | Dosing Regimen | Route of Administration |
| This compound | Activated T Cell Transfer Mouse Colitis | 1 and 3 mg/kg, twice daily (b.i.d) | Oral (p.o.) |
Table 2: Efficacy of this compound on Pathological Readouts in IBD Model
| Treatment Group | Reduction in Colitis Progression | Decrease in Th17 and Th1/17 Cells in Mesenteric Lymph Nodes |
| This compound (1 mg/kg) | Significant | Dose-dependent |
| This compound (3 mg/kg) | Strong | Dose-dependent |
Table 3: Effect of this compound on Gene Expression in Colon Tissue
| Gene Target | Effect of this compound Treatment |
| IL-17A, IL-17F | Inhibition of mRNA expression |
| IL-10 (anti-inflammatory) | Increased mRNA expression |
| Zonula occludens-1 (ZO-1) | Recovery of gene expression |
| Mucin 2 (Muc2) | Recovery of gene expression |
Experimental Protocols
Activated T Cell Transfer Model of Colitis
This model is instrumental in studying T cell-mediated intestinal inflammation, mimicking key aspects of human IBD.[6]
Materials:
-
Donor mice (e.g., C57BL/6)
-
Immunodeficient recipient mice (e.g., RAG1-/-)[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)
-
Flow cytometer/cell sorter
-
Sterile PBS
Protocol:
-
Isolation of Splenocytes: Euthanize donor mice and aseptically harvest spleens into cold cell culture medium.[8]
-
Single-Cell Suspension: Gently dissociate spleens to create a single-cell suspension and filter through a 70 µm cell strainer.[8]
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions.[9]
-
Staining for Cell Sorting: Stain the enriched CD4+ T cells with fluorescently-conjugated antibodies against CD4 and CD45RB.[8]
-
Flow Cytometry and Sorting: Sort the stained cells to isolate the naïve T cell population (CD4+CD45RBhigh).[6][7]
-
Cell Transfer: Resuspend the sorted CD4+CD45RBhigh T cells in sterile PBS at a concentration of 2 x 10^6 cells/mL. Inject 4 x 10^5 cells (in 200 µL) intraperitoneally into each recipient mouse.[9]
-
Disease Monitoring: Monitor mice for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding, typically developing 5-8 weeks post-transfer.[6]
This compound Treatment Protocol
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1 mg/mL and 0.3 mg/mL for 1 and 3 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Treatment Initiation: Begin treatment upon the onset of clinical signs of colitis or in a prophylactic setting, as per the study design.
-
Administration: Administer this compound or vehicle orally twice daily (b.i.d.) at the specified doses.
-
Monitoring: Continue to monitor disease progression throughout the treatment period.
Assessment of Colitis Severity
a) Clinical Scoring:
-
Record body weight, stool consistency, and presence of blood daily. A scoring system can be implemented to quantify disease activity.
b) Histological Analysis:
-
Tissue Collection: At the end of the study, euthanize mice and collect the entire colon.
-
Tissue Processing: Fix the colon in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.
-
Histological Scoring: Score the H&E stained sections for the extent of leukocyte infiltration, tissue damage, and mucosal architectural disruption.[3]
Table 4: Example Histological Scoring System for Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Leukocyte Infiltration | None | Mild, localized | Moderate, multifocal | Severe, diffuse |
| Epithelial Damage | Intact epithelium | Mild erosion | Moderate erosion/ulceration | Severe, extensive ulceration |
| Mucosal Architecture | Normal | Mild crypt hyperplasia | Moderate crypt loss | Severe crypt loss |
Flow Cytometry for Th17/Th1-17 Cell Analysis
Materials:
-
Mesenteric lymph nodes (MLNs)
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Antibodies for surface and intracellular staining (e.g., anti-CD4, anti-IFN-γ, anti-IL-17A)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Isolation: Harvest MLNs and prepare a single-cell suspension.
-
Cell Stimulation: Stimulate cells for 4-5 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.[10][11]
-
Surface Staining: Stain for surface markers such as CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers.
-
Intracellular Staining: Stain for intracellular cytokines such as IFN-γ and IL-17A.[12]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD4+IFN-γ+IL-17A+ (Th1/17) cells.
qPCR for Gene Expression Analysis
Materials:
-
Colon tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IL-17A, IL-17F, IL-10, ZO-1, Muc2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from colon tissue samples using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for the genes of interest.
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change in expression using the ΔΔCt method.[13]
Experimental Workflow
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 8. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-Regulation of MUC2 Mucin Expression by Serum Amyloid A3 Protein in Mouse Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for TAK-828F Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential control experiments when studying the RORγt inverse agonist, TAK-828F. The inclusion of appropriate controls is critical for the robust and unambiguous interpretation of experimental data. This document outlines in vitro and in vivo methodologies, data presentation guidelines, and visualization of key experimental workflows and signaling pathways.
Data Presentation
All quantitative data should be summarized in clearly structured tables for straightforward comparison between control and experimental groups.
Mandatory Visualizations
Diagrams illustrating signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.
In Vitro Control Experiments
Negative and Positive Controls for In Vitro Assays
A panel of controls is essential to validate the results of in vitro assays for this compound.
| Control Type | Purpose | Examples | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Dimethyl sulfoxide (DMSO) at the same final concentration as in the this compound treated samples. | No significant inhibition of RORγt activity. |
| Positive Control | To confirm that the assay is sensitive to RORγt inhibition. | Known RORγt inverse agonists such as Ursolic Acid, Digoxin, TMP778, or TMP920.[1] | Dose-dependent inhibition of RORγt activity. |
| Negative Control (Compound) | To control for non-specific or off-target effects of a compound with a similar chemical scaffold. | A structurally similar but biologically inactive analog of this compound (if available). | No significant inhibition of RORγt activity. |
| Untreated Control | To establish the baseline level of RORγt activity in the assay system. | Cells or reagents without any compound treatment. | Represents 100% RORγt activity. |
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro control experiments for this compound.
Protocol 1: RORγt Ligand Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding of this compound to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt-LBD (tagged, e.g., with GST or His)
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Fluorescently labeled RORγt ligand (tracer)
-
This compound
-
Positive control (e.g., Ursolic Acid)
-
Vehicle (DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound, positive control, and vehicle control in DMSO. A typical starting concentration for this compound would be in the micromolar range, with 1:3 serial dilutions.
-
In a 384-well plate, add the test compounds and controls.
-
Add a pre-mixed solution of RORγt-LBD and Tb-labeled anti-tag antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).
Data Analysis:
-
Calculate the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence.
-
Plot the fluorescence ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: RORγt Reporter Gene Assay
This cell-based assay measures the ability of this compound to inhibit RORγt-mediated gene transcription.
Materials:
-
HEK293T or Jurkat cells
-
Expression plasmid for GAL4-RORγt-LBD fusion protein
-
Reporter plasmid with a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Positive control (e.g., Digoxin)
-
Vehicle (DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the GAL4-RORγt-LBD expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid.
-
After 24 hours, plate the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound, positive control, and vehicle control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLUs) against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
Protocol 3: ROR Isoform Selectivity Assay
This protocol is crucial to demonstrate that this compound is selective for RORγt over other ROR isoforms (RORα and RORβ).
Procedure: Perform the RORγt Reporter Gene Assay (Protocol 2) in parallel using expression plasmids for GAL4-RORα-LBD and GAL4-RORβ-LBD.
Data Analysis:
-
Calculate the IC50 values for this compound against RORγt, RORα, and RORβ.
-
Determine the selectivity ratio by dividing the IC50 for the off-target isoform (e.g., RORα) by the IC50 for the target isoform (RORγt). A higher ratio indicates greater selectivity.
Protocol 4: IL-17A Secretion Assay from Mouse Splenocytes
This assay measures the functional consequence of RORγt inhibition by this compound on the production of the key inflammatory cytokine, IL-17A.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-23
-
This compound
-
Positive control (e.g., a known inhibitor of IL-17A production)
-
Vehicle (DMSO)
-
Mouse IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate splenocytes from mouse spleens and prepare a single-cell suspension.
-
Plate the splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound, positive control, or vehicle control for 1 hour.
-
Stimulate the cells with anti-CD3 (1 µg/mL), anti-CD28 (1 µg/mL), and recombinant mouse IL-23 (20 ng/mL).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.[2][3][4][5][6]
Data Analysis:
-
Generate a standard curve for the IL-17A ELISA.
-
Calculate the concentration of IL-17A in each sample.
-
Plot the IL-17A concentration against the log of the compound concentration to determine the IC50 value.
In Vivo Control Experiments
Control Groups for In Vivo Studies
Proper control groups are fundamental for the interpretation of in vivo efficacy studies of this compound.
| Control Group | Purpose | Description |
| Naïve/Untreated Control | To establish the baseline health and behavior of the animals. | Healthy animals that do not receive the disease-inducing agent or any treatment. |
| Vehicle Control | To control for the effects of the drug delivery vehicle and the stress of administration. | Animals that receive the disease-inducing agent and the vehicle used to formulate this compound, administered on the same schedule as the treated group. |
| Positive Control | To validate the disease model and provide a benchmark for the efficacy of this compound. | Animals that receive the disease-inducing agent and a standard-of-care treatment for the modeled disease (e.g., Fingolimod for EAE, Sulfasalazine for colitis). |
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo control experiments for this compound.
Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is a widely used model for multiple sclerosis to evaluate the efficacy of immunomodulatory compounds like this compound.[7][8][9][10][11][12][13]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Positive control (e.g., Fingolimod)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Subcutaneously immunize mice with the MOG/CFA emulsion at two sites on the flank.
-
Administer PTX intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin prophylactic treatment with daily oral gavage of this compound (e.g., 1-10 mg/kg), vehicle, or positive control from day 0.
-
For therapeutic treatment, begin administration upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring:
Data Analysis:
-
Plot the mean clinical score for each group over time.
-
Analyze the data using appropriate statistical tests, such as a two-way ANOVA with repeated measures or a non-parametric equivalent (e.g., Friedman test) to compare the disease course between groups.[16]
-
The area under the curve (AUC) for the clinical score can also be calculated and compared between groups using a one-way ANOVA or Kruskal-Wallis test.
Protocol 6: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Materials:
-
Male C57BL/6 mice, 8-12 weeks old
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for oral administration
-
Positive control (e.g., Sulfasalazine)
-
Drinking water
Procedure:
-
Colitis Induction:
-
Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days.
-
The control group receives regular drinking water.
-
-
Treatment:
-
Administer this compound, vehicle, or positive control daily by oral gavage, starting from day 0 (prophylactic) or after the onset of symptoms (therapeutic).
-
-
Disease Activity Index (DAI) Scoring:
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding.
-
Calculate the DAI score based on the following parameters:
-
Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (Normal), 2 (Loose), 4 (Diarrhea)
-
Rectal Bleeding: 0 (None), 2 (Occult), 4 (Gross bleeding)
-
-
The DAI is the sum of the scores for each parameter.[21]
-
Data Analysis:
-
Plot the mean DAI score for each group over the course of the experiment.
-
At the end of the study, measure colon length (colitis is associated with colon shortening).
-
Perform histological analysis of colon tissue to assess inflammation and tissue damage.
-
Statistical analysis of DAI scores can be performed using a two-way ANOVA with repeated measures. Colon length and histological scores can be compared using a one-way ANOVA or a non-parametric equivalent.[11]
Diagram: RORγt Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits RORγt-mediated IL-17 production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Eubacterium limosum modulates gut microbiota and produces anti-inflammatory metabolites to alleviate DSS-induced colitis [frontiersin.org]
- 7. inotiv.com [inotiv.com]
- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Application Notes and Protocols for TAK-828F: Long-Term Stability and Storage
Disclaimer: Publicly available, detailed long-term stability and storage data for TAK-828F is limited. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals to establish in-house stability profiles for this compound. The provided data tables are illustrative examples and do not represent validated results for this compound.
Introduction
This compound is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] By inhibiting RORγt, this compound suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, making it a promising therapeutic candidate for conditions like inflammatory bowel disease and multiple sclerosis.[1][5] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound is critical for ensuring its efficacy and safety in research and development settings.
These application notes provide a framework for assessing the long-term stability of this compound, including recommended testing protocols and data presentation formats.
Physicochemical Properties and Storage Recommendations
While specific degradation pathways for this compound are not extensively published, its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The following are general storage recommendations. For definitive storage conditions, it is imperative to refer to the Certificate of Analysis provided by the supplier or to conduct in-house stability studies.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution (e.g., in DMSO) |
| Temperature | -20°C for long-term storage | -80°C for long-term storage |
| 4°C for short-term storage | -20°C for short-term storage (avoid freeze-thaw cycles) | |
| Light | Protect from light | Protect from light (use amber vials) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to oxidation | Degas solvents prior to use |
Experimental Protocols for Stability Assessment
The following protocols outline methods to evaluate the stability of this compound under various stress conditions (forced degradation) and in a formal long-term stability study.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Objective: To identify the degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
Photostability chamber
-
Temperature and humidity-controlled oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store solid this compound at 80°C in a controlled oven for 1, 3, and 7 days.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (see section 3.3) to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol for Long-Term Stability Study
Objective: To determine the shelf-life of this compound under defined storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate storage containers (e.g., amber glass vials)
-
Temperature and humidity-controlled stability chambers
-
Calibrated HPLC-UV system
Procedure:
-
Sample Preparation: Aliquot this compound from at least three different batches into storage containers that mimic the intended long-term storage.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions:
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at the following intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Intermediate: 0, 3, 6, and 9 months
-
Accelerated: 0, 1, 3, and 6 months
-
-
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of 1 mg/mL |
Data Presentation
Quantitative stability data should be summarized in clear and concise tables to facilitate comparison and trend analysis.
Table 3: Example Forced Degradation Data for this compound
| Stress Condition | Duration | % this compound Remaining | % Total Impurities |
| 0.1 N HCl, 60°C | 72 hours | 85.2 | 14.8 |
| 0.1 N NaOH, 60°C | 8 hours | 70.5 | 29.5 |
| 3% H₂O₂, RT | 72 hours | 92.1 | 7.9 |
| 80°C (Solid) | 7 days | 98.5 | 1.5 |
| Photostability | ICH Q1B | 97.8 | 2.2 |
Table 4: Example Long-Term Stability Data for this compound (Stored at 5°C)
| Time Point (Months) | Batch 1 % Assay | Batch 2 % Assay | Batch 3 % Assay | Batch 1 % Total Impurities | Batch 2 % Total Impurities | Batch 3 % Total Impurities |
| 0 | 99.8 | 99.7 | 99.8 | 0.2 | 0.3 | 0.2 |
| 3 | 99.7 | 99.6 | 99.8 | 0.3 | 0.4 | 0.2 |
| 6 | 99.5 | 99.6 | 99.7 | 0.5 | 0.4 | 0.3 |
| 12 | 99.2 | 99.4 | 99.5 | 0.8 | 0.6 | 0.5 |
| 24 | 98.8 | 99.1 | 99.2 | 1.2 | 0.9 | 0.8 |
Visualizations
Signaling Pathway of RORγt Inhibition by this compound
Caption: RORγt signaling pathway and inhibition by this compound.
Experimental Workflow for Long-Term Stability Testing
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAK-828F Concentration for RORγt Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for utilizing TAK-828F, a potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally available small molecule that functions as a retinoic acid-related orphan receptor gamma t (RORγt) inverse agonist.[1][2][3] Its primary mechanism involves binding to the ligand-binding domain of RORγt, which inhibits the recruitment of coactivators like steroid receptor coactivator-1 (SRC-1).[1][4][5] This action suppresses the transcriptional activity of RORγt, a master regulator of T helper 17 (Th17) cell differentiation and function.[1][3][5] Consequently, this compound inhibits the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3][4]
Q2: What is the recommended concentration range for this compound to achieve maximum RORγt inhibition in cell-based assays?
A2: The optimal concentration of this compound depends on the specific cell type and experimental endpoint. For direct inhibition of RORγt transcriptional activity in reporter assays, the IC50 value is approximately 6.1 nM for human RORγt and 9.5 nM for mouse RORγt.[4] For functional outcomes, such as inhibiting IL-17 production, concentrations between 10 nM and 100 nM are highly effective.[1][3] A concentration of 100 nM has been shown to strongly inhibit Th17 differentiation in both human and mouse primary cells.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How selective is this compound for RORγt over other nuclear receptors?
A3: this compound exhibits high selectivity for RORγt. It shows over 5,000-fold selectivity against the closely related isoforms RORα and RORβ.[2] Studies have shown it does not significantly affect 19 to 21 other nuclear receptors even at concentrations up to 10 µmol/L, demonstrating its specificity.[1][4]
Q4: What are the known effects of this compound on different T cell subsets?
A4: this compound selectively inhibits the differentiation and activation of IL-17 producing cells, including CD4+ Th17, CD8+ Tc17, and IL-17/IFN-γ co-producing Th1/17 cells.[1][3][6][7] Importantly, it does so without significantly affecting the production of IFN-γ or the differentiation of Th1 cells.[3] Some studies also indicate that this compound can improve the Th17/Treg cell population ratio by inhibiting Th17 differentiation and promoting Treg cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 Value | 95% Confidence Interval |
| TR-FRET Binding Assay | RORγt | Human | 1.9 nM | 1.6–2.2 nM |
| Reporter Gene Assay | RORγt | Human | 6.1 nM | 3.7–10 nM |
| Reporter Gene Assay | RORγt | Mouse | 9.5 nM | 6.4–14 nM |
| IL-17 mRNA Expression | RORγt | Human | 4.3 nM | 1.7–11 nM |
| IL-17 Protein Production | RORγt | Human | 19 nM | 11–32 nM |
| IL-17 Gene Expression (PBMCs) | RORγt | Human | 21.4 - 34.4 nM | N/A |
Data compiled from multiple sources.[1][2][4]
Table 2: Selectivity Profile of this compound
| Target | Species | Activity | Concentration Tested |
| RORα | Human | No inhibitory effect | Up to 10 µmol/L |
| RORβ | Human | No inhibitory effect | Up to 10 µmol/L |
| Other Nuclear Receptors (19 types) | Human | No significant effect | Up to 10 µmol/L |
Data compiled from multiple sources.[1][4]
Visualizations: Pathways and Workflows
Caption: RORγt signaling pathway and inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
1. RORγt Reporter Gene Assay in Jurkat Cells
This assay measures the direct inhibitory effect of this compound on the transcriptional activity of RORγt.
-
Cell Line: Jurkat cells (human T lymphocyte cell line).
-
Materials:
-
Human RORγt expression vector.
-
Luciferase reporter vector with ROR response elements (RORE).
-
Electroporation system.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
-
Methodology:
-
Co-transfect Jurkat cells with the RORγt expression vector and the RORE-luciferase reporter vector via electroporation.
-
Plate the transfected cells in a multi-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
2. IL-17 Production Assay in Human PBMCs
This assay assesses the functional effect of this compound on cytokine production in primary immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.
-
Materials:
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulants: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
Human IL-17A ELISA or HTRF kit.
-
-
Methodology:
-
Isolate PBMCs using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Plate the PBMCs at a desired density (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies to induce T cell activation and cytokine production.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-17A in the supernatant using an ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Determine the IC50 for the inhibition of IL-17 production.[3]
-
Troubleshooting Guide
Q: My IC50 value for this compound is significantly higher than the published values. What could be the cause?
A:
-
Reagent Integrity: Ensure that the this compound compound has been stored correctly (as per the manufacturer's instructions) and has not degraded. Prepare fresh dilutions from a validated stock for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can lead to altered cellular responses.
-
Assay Conditions: Verify the concentration of your stimulating agents. Suboptimal stimulation may lead to a weaker RORγt-dependent signal, making it difficult to accurately measure inhibition. Also, check incubation times and temperatures.[8]
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider running the assay with a lower FBS concentration if possible, or perform a dose-response curve in different serum concentrations to assess the effect.
Q: I am observing high variability between my replicate wells. How can I improve consistency?
A:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to wells. Use calibrated pipettes and avoid introducing air bubbles.[8] Preparing a master mix for reagents that are added to all wells can help reduce variability.[8]
-
Cell Seeding Density: Ensure a homogenous cell suspension before plating to achieve a consistent number of cells in each well. Inconsistent cell density is a common source of variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions or ensure the incubator is properly humidified.
Q: I am concerned about potential off-target effects or cytotoxicity at higher concentrations of this compound. How can I check for this?
A:
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or using a live/dead cell stain) with the same concentrations of this compound used in your primary experiment. This will help you distinguish between specific RORγt inhibition and general cellular toxicity.[1]
-
Selectivity Check: To confirm that the observed effect is due to RORγt inhibition, measure the expression of other cytokines not primarily regulated by RORγt, such as IFN-γ. This compound should not significantly inhibit IFN-γ production.[3]
-
Use Appropriate Controls: Always include a positive control (a known RORγt inhibitor, if available) and a negative vehicle control (DMSO) to benchmark your results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Interpreting unexpected results with TAK-828F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-828F, a potent and selective RORγt inverse agonist.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound, providing potential explanations and recommended actions.
Question: Why am I observing minimal or no inhibition of IL-17 production in my cell-based assay despite using the recommended concentration of this compound?
Possible Causes and Troubleshooting Steps:
-
Cell Type and Differentiation State: The effect of RORγt inverse agonists can be cell-context specific. This compound's potency can vary between different T cell subsets (e.g., naïve vs. memory T cells) and other immune cells.
-
Recommendation: Confirm the specific cell type and its activation state in your experiment. Compare your results with published data for similar cell types. Consider titrating this compound across a wider concentration range to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
In Vitro Differentiation Protocol: The cytokine cocktail used to induce Th17 differentiation can significantly impact the outcome.
-
Recommendation: Review and optimize your Th17 polarization protocol. Ensure the concentrations of TGF-β, IL-6, IL-23, and other cytokines are optimal for your specific cell source (human vs. mouse).
-
-
Assay Timing: The kinetics of RORγt inhibition and its downstream effects on cytokine production are time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for measuring IL-17 inhibition after this compound treatment.
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Recommendation: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Question: I am observing a significant decrease in T cell viability at concentrations expected to be selective for RORγt inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound is highly selective for RORγt over RORα and RORβ, at high concentrations, off-target effects on other cellular processes cannot be entirely ruled out.[1]
-
Recommendation: Perform a dose-response curve for cytotoxicity in parallel with your functional assay to determine the therapeutic window for your specific cell type. Use a lower concentration of this compound and extend the incubation time if necessary.
-
-
Impact on Thymocyte Development: RORγt plays a role in thymocyte maturation.[2] Although this compound is designed to target peripheral T cells, high concentrations or prolonged exposure in certain in vitro models might impact pathways related to cell survival.
-
Recommendation: If working with thymocytes or T cell progenitors, carefully evaluate cell viability using markers of apoptosis. Consider using a different RORγt inverse agonist with a known safety profile in these cell types for comparison.
-
Question: My in vivo study with this compound in a mouse model of autoimmune disease is showing weaker efficacy than reported in the literature. What factors should I consider?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: The oral bioavailability and plasma concentration of this compound can be influenced by the vehicle, route of administration, and mouse strain.[3][4]
-
Recommendation: Verify the formulation and administration protocol. If possible, perform pharmacokinetic analysis to measure the plasma and tissue concentrations of this compound in your study animals to ensure adequate exposure.
-
-
Disease Model Variability: The pathogenesis of autoimmune disease models can vary significantly between different mouse strains and facilities.
-
Timing of Treatment Initiation: The therapeutic window for RORγt inhibition can be narrow. The timing of this compound administration relative to disease onset is critical for observing maximal efficacy.
-
Recommendation: Initiate treatment at different stages of the disease (e.g., prophylactic vs. therapeutic) to determine the optimal treatment window for your model.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective retinoic acid-related orphan receptor γt (RORγt) inverse agonist.[1][6] RORγt is a key transcription factor for the differentiation of Th17 cells, which are critical in the pathogenesis of many autoimmune diseases.[6] As an inverse agonist, this compound binds to RORγt and reduces its transcriptional activity, thereby inhibiting the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[6]
Q2: How does this compound affect the balance between Th17 and Treg cells?
A2: this compound has been shown to improve the Th17/Treg cell ratio.[6] By inhibiting Th17 cell differentiation, this compound indirectly promotes a shift towards a more regulatory T cell (Treg) phenotype.[6] This rebalancing of the Th17/Treg axis is a key mechanism for its therapeutic effects in autoimmune models. An elevated Th17/Treg ratio is often associated with a pro-inflammatory state.[7]
Q3: Is this compound selective for RORγt?
A3: Yes, this compound is highly selective for RORγt over the other ROR isoforms, RORα and RORβ.[1][8] This selectivity is important for minimizing potential off-target effects.
Q4: What are the key quantitative parameters I should be aware of when using this compound?
A4: The following tables summarize key in vitro and in vivo parameters for this compound.
| Parameter | Value | Species | Assay |
| Binding IC50 | 1.9 nM | Human | TR-FRET Binding Assay |
| Reporter Gene IC50 | 6.1 nM | Human | Reporter Gene Assay |
| Reporter Gene IC50 | 9.5 nM | Mouse | Reporter Gene Assay |
| SRC-1 Recruitment IC50 | 59 nM | Human | Cofactor Recruitment Assay |
| IL-17A Inhibition ED80 | 0.5 mg/kg | Mouse | In vivo IL-23-induced cytokine expression |
| Table 1: In Vitro and In Vivo Potency of this compound.[1][9] |
| Cell Type | Cytokine Measured | IC50 |
| Mouse Splenocytes | IL-17A | ~30 nM |
| Human PBMCs | IL-17A | ~100 nM |
| Table 2: Inhibition of IL-17A Production by this compound in Primary Cells.[6] |
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation and IL-17A Measurement
-
Cell Isolation: Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Th17 Polarization: Activate the T cells with plate-bound anti-CD3 and anti-CD28 antibodies. For Th17 differentiation, add a cytokine cocktail typically containing TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
This compound Treatment: Add this compound at various concentrations to the cell cultures at the time of activation.
-
Cytokine Analysis: After 3-5 days of culture, collect the supernatants and measure the concentration of IL-17A using an ELISA kit. Intracellular cytokine staining followed by flow cytometry can also be used to determine the percentage of IL-17A-producing cells.
Visualizations
Caption: this compound inhibits RORγt, blocking IL-17 production.
Caption: this compound shifts the balance from Th17 to Treg cells.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Th17/Treg Ratio - The Lymphocyte MAP - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
Variability in TAK-828F efficacy across different cell lines
Welcome to the technical support center for TAK-828F. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the efficacy of this compound and the observed variability across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally available inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of inflammatory cytokines, most notably Interleukin-17 (IL-17). This mechanism makes it a compound of interest for autoimmune and inflammatory diseases.
Q2: Is this compound effective against cancer cell lines?
A2: The efficacy of this compound against cancer cell lines appears to be highly variable and context-dependent. While it potently inhibits the inflammatory functions of immune cells like Th17 cells, studies have shown that it may lack high potency in directly inhibiting the growth of certain cancer cells, such as triple-negative breast cancer (TNBC) cell lines.[1] The anti-tumor effects of RORγt inverse agonists may be more related to the modulation of the tumor microenvironment's immune components rather than direct cytotoxicity to all cancer cells.
Q3: What factors can contribute to the variable efficacy of this compound in different cell lines?
A3: Several factors can influence the response of a cell line to this compound:
-
RORγ and RORγt Expression Levels: The expression of the target, RORγ and its isoform RORγt, can vary significantly between different cancer types and even between different cell lines of the same cancer.[2][3][4] Cell lines with low or absent RORγ/RORγt expression are unlikely to respond to this compound.
-
Cellular Context and Signaling Pathways: The function of RORγ can be tissue-specific.[1] In some cancer cells, RORγ may regulate different sets of genes compared to immune cells. For instance, in TNBC cells, some RORγ modulators have been observed to unexpectedly induce the cholesterol biosynthesis program.[1]
-
Presence of Resistance Mechanisms: Cancer cells can develop intrinsic or acquired resistance to targeted therapies through various mechanisms, such as the activation of compensatory signaling pathways.[5]
Q4: Where can I find data on the efficacy of this compound in different cell lines?
A4: Publicly available, comprehensive screening data of this compound across a wide panel of cancer cell lines is limited. The primary focus of published research has been on its effects on immune cells. The tables below summarize the available information and provide a comparative overview.
Data Presentation
Table 1: Comparative Efficacy of this compound in Immune vs. Cancer Cell Lines
| Cell Type | Assay | Parameter | This compound Potency | Reference |
| Human Th17 Cells | IL-17A Secretion | IC50 | Potent (nM range) | [1] |
| Triple-Negative Breast Cancer (TNBC) Cells | Growth Inhibition | IC50 | Low Potency | [1] |
Table 2: Expression of RORC (Gene for RORγ/RORγt) in Different Cancer Types
| Cancer Type | RORC Expression Status | Implication for this compound Efficacy | Reference |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Significantly higher than in benign or primary tumor tissue. | Potential for therapeutic targeting. | [3] |
| Gastric Cancer | Upregulated in tumor tissues compared to normal tissues. | May serve as a prognostic biomarker and therapeutic target. | [4] |
| Lung, Breast, Neuroendocrine Prostate Cancer | Gene amplification observed in some cases. | Suggests a potential role for RORγ-targeted therapies. | [1] |
| Pancreatic Cancer | Expressed in certain cancer stem cell subsets. | May be a target in specific subpopulations of cancer cells. | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cancer cell line proliferation. | 1. Low or absent RORγ/RORγt expression in the cell line. 2. The cell line is intrinsically resistant. 3. Suboptimal experimental conditions. | 1. Verify RORγ/RORγt expression at both the mRNA (qRT-PCR) and protein (Western blot) level. 2. Consider using a positive control cell line known to express RORγ. 3. Optimize drug concentration and incubation time. Perform a dose-response curve over a wide range of concentrations. |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in solution. 3. Variation in assay performance. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. 3. Include appropriate positive and negative controls in every experiment. |
| Unexpected increase in a cellular process upon this compound treatment. | The cellular context dictates the function of RORγ, and inverse agonists can have unexpected agonist-like effects on certain gene programs in specific cell types.[1] | Investigate downstream signaling pathways that might be paradoxically activated. For example, check the expression of genes involved in cholesterol biosynthesis in cancer cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT) for Cancer Cell Lines
This protocol outlines a general procedure to assess the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a broad concentration range (e.g., 0.01 nM to 100 µM) for initial experiments.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Human Th17 Cell Differentiation and IL-17A Measurement
This protocol is for assessing the inhibitory effect of this compound on the differentiation of human Th17 cells.
-
Isolation of Naïve CD4+ T cells:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection kit.
-
-
T Cell Activation and Differentiation:
-
Plate the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
Add a cytokine cocktail for Th17 differentiation (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies).
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 3-5 days.
-
-
Measurement of IL-17A Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-17A concentration against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct functions and prognostic values of RORs in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Overcoming Resistance to TAK-828F in Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TAK-828F in cell models. The information is designed for scientists and drug development professionals working to understand and overcome resistance to this potent RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on general principles of drug resistance in oncology, potential mechanisms for this compound resistance could include:
-
Target Alteration: Mutations in the RORγt gene that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of RORγt.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove this compound from the cell.
-
Epigenetic Modifications: Alterations in the epigenetic landscape that lead to changes in the expression of genes involved in drug sensitivity and resistance.
Q2: How can I determine if my resistant cells have mutations in the RORγt gene?
A2: To identify potential mutations in the RORγt gene, you can perform Sanger sequencing or next-generation sequencing (NGS) of the RORγt coding region in your resistant cell lines compared to the parental, sensitive cells.
Q3: What are some common bypass pathways that might be activated in this compound resistant cells?
A3: While specific bypass pathways for this compound resistance are still under investigation, common pro-survival pathways that could be activated include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway.
Q4: How do I test for increased drug efflux in my resistant cell lines?
A4: You can assess drug efflux pump activity using functional assays, such as the rhodamine 123 efflux assay. Additionally, you can measure the expression levels of common efflux pump proteins (e.g., P-gp, MRP1) by western blotting or qPCR.
Troubleshooting Guide
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population to establish and characterize highly resistant lines. 3. Analyze the resistant clones for the mechanisms described in the FAQs. |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
Problem 2: High background signal in my IL-17 reporter assay after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal assay conditions. | 1. Optimize the concentration of the stimulating agent (e.g., PMA/ionomycin). 2. Titrate the amount of reporter plasmid transfected. 3. Ensure the use of appropriate controls (e.g., vehicle-treated, unstimulated cells). |
| Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to ensure you are using a concentration within the selective window for RORγt inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) |
| Hypothetical Cancer Cell Line A | 15.2 | 489.6 | > 1000 |
Table 2: Relative Gene Expression in Resistant vs. Parental Cells (Fold Change)
| Gene | Resistant Clone 1 | Resistant Clone 2 |
| RORC (RORγt) | 1.1 | 0.9 |
| ABCB1 (P-gp) | 8.3 | 1.5 |
| AKT1 | 4.7 | 1.2 |
| MAPK1 (ERK2) | 1.3 | 6.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from parental and resistant cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the genes of interest (e.g., RORC, ABCB1, AKT1, MAPK1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, p-Akt, Akt, p-ERK, ERK, RORγt, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating resistance.
Caption: Upregulation of bypass signaling pathways.
Technical Support Center: Improving the Oral Bioavailability of TAK-828F
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the oral bioavailability of the investigational compound TAK-828F in animal studies.
Compound Profile: this compound (Hypothetical) this compound is a novel kinase inhibitor with potent anti-tumor activity. It is a highly lipophilic molecule (LogP > 5) with poor aqueous solubility (< 1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. These properties present a significant challenge for achieving adequate oral absorption and consistent plasma exposure in preclinical species.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of this compound observed in our initial rat studies?
The poor oral bioavailability of this compound is likely due to a combination of two primary factors related to its BCS Class II properties:
-
Dissolution Rate-Limited Absorption: Due to its very low aqueous solubility, the rate at which this compound dissolves in the gastrointestinal (GI) fluids is slower than the rate at which it can permeate the gut wall. This means that only a small fraction of the administered dose dissolves and becomes available for absorption.[1]
-
First-Pass Metabolism: After absorption from the gut, the drug is transported via the portal vein to the liver before reaching systemic circulation.[2][3] If this compound is a substrate for metabolic enzymes in the liver (e.g., Cytochrome P450s), a significant portion of the absorbed drug may be metabolized and inactivated before it can be distributed throughout the body.[4][5][6] This is a common issue for orally administered drugs.[2][3][4][5][6]
Q2: What are the recommended starting strategies to improve the oral bioavailability of this compound?
For a BCS Class II compound like this compound, formulation-based approaches are the most effective initial strategies. The primary goal is to increase the drug's solubility and dissolution rate in the GI tract.[7][8] Recommended approaches include:
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[9] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This formulation can keep the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous (non-crystalline) state can significantly enhance its apparent solubility and dissolution rate.[11][12]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][10]
Q3: We are observing high inter-animal variability in our rat pharmacokinetic (PK) studies. What could be the cause?
High variability is a common issue for poorly soluble compounds like this compound.[13][14][15] The primary causes are often linked to inconsistent dissolution and absorption, which can be influenced by:
-
Physiological Differences: Minor differences in gastric pH and GI transit time between animals can significantly impact how much of a poorly soluble drug dissolves and gets absorbed.[15]
-
Food Effects: The presence or absence of food can drastically alter the GI environment. For lipophilic drugs, administration with food (especially high-fat food) can sometimes increase absorption by stimulating bile secretion, which aids in solubilization.[16] It is critical to standardize the feeding schedule (e.g., overnight fasting) to minimize this source of variability.[17][18]
-
Formulation Instability: If the formulation is not robust (e.g., a simple suspension), the drug may precipitate or aggregate differently in the GI tract of each animal, leading to erratic absorption.[13]
Troubleshooting Guide
| Problem | Potential Root Cause(s) | Recommended Action(s) |
| Very low plasma exposure (Cmax and AUC) with a simple suspension. | Dissolution rate is the limiting factor for absorption. The drug is not dissolving sufficiently in the GI tract. | 1. Formulation Change: Switch from a simple suspension to an enabling formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or an amorphous solid dispersion.[9][19] 2. Particle Size Reduction: If a suspension must be used, reduce the particle size to the nano-range (<1000 nm) to increase surface area and dissolution velocity.[10] |
| High variability in plasma concentrations between animals (>50% CV in AUC). | Inconsistent dissolution and absorption due to physiological differences or food effects.[14] The formulation may not be robust enough to overcome these variations. | 1. Standardize Protocol: Ensure strict adherence to the fasting protocol (e.g., overnight fast with free access to water) for all animals.[17][18] 2. Improve Formulation: Utilize a solubilizing formulation (e.g., SEDDS) that can create a consistent microenvironment for the drug in the GI tract, reducing the impact of physiological variability.[9] |
| Moderate bioavailability is achieved, but a dose-proportional increase in exposure is not observed. | This may indicate that the absorption process is saturable. This could be due to the solubility limit of the drug being reached in the GI tract or saturation of transporters. | 1. Conduct Dose-Ranging Study: Evaluate PK at multiple dose levels (e.g., low, medium, high) to confirm the lack of proportionality. 2. Formulation Optimization: An improved formulation may increase the solubility limit, potentially restoring dose proportionality at higher doses. |
| Oral exposure is lower than expected, even with an improved formulation. | This suggests that first-pass metabolism in the gut wall or liver might be a significant barrier.[2][3][4][5] Even if the drug dissolves, it is being cleared before reaching systemic circulation. | 1. In Vitro Metabolism: Conduct studies with liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Intravenous Dosing: Perform a PK study with an intravenous (IV) dose to determine the absolute bioavailability. This will quantify the fraction of the drug lost due to both poor absorption and first-pass metabolism.[5] |
Data Presentation: Formulation Comparison in Rats
The following table presents hypothetical pharmacokinetic data for this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg using two different formulations.
| Parameter | Formulation 1: Simple Suspension (0.5% Methylcellulose) | Formulation 2: SEDDS (30% Labrasol, 50% PEG400, 20% Corn Oil) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 85 ± 35 | 750 ± 150 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.5 |
| AUC₀₋₂₄ (ng·h/mL) | 410 ± 210 | 4850 ± 970 |
| Relative Bioavailability (vs. Suspension) | - | ~12-fold increase |
Data are presented as mean ± standard deviation (n=3 rats per group).
Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of a test compound in rats.[17][18][20][21]
-
Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Acclimatization: Animals should be acclimated for at least one week before the study.[20]
-
-
Preparation:
-
Dosing:
-
Route: Oral gavage.
-
Procedure: Administer a single oral dose of the formulation using a stainless-steel gavage needle appropriate for the size of the rat.[17] The typical dosing volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Technique: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein or another appropriate site.[20]
-
Time Points: Collect samples at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20]
-
Processing: Transfer blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store the plasma at -80°C until analysis.[20]
-
-
Sample Analysis:
-
Method: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.[20]
-
Visualizations
References
- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 6. youtube.com [youtube.com]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pexacy.com [pexacy.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tanzj.net [tanzj.net]
- 20. benchchem.com [benchchem.com]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TAK-828F experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving TAK-828F, a potent and selective RORγt inverse agonist. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
Question: My IC50 value for this compound in a reporter gene assay or a Th17 differentiation assay is significantly higher than the reported values (Binding IC50=1.9 nM, Reporter gene IC50=6.1 nM). What could be the cause?[1]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - this compound is an orally available small molecule, but its solubility in aqueous media should be confirmed. Ensure complete dissolution of your stock solution in an appropriate solvent (e.g., DMSO). - Prepare fresh dilutions from your stock for each experiment to avoid degradation. - Minimize the final DMSO concentration in your cell culture media (typically ≤ 0.1%) to prevent solvent-induced artifacts. |
| Cell Health and Density | - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells may respond differently to treatment. - Optimize cell seeding density to ensure that the cell number does not become a limiting factor during the assay. |
| Assay Conditions | - Incubation Time: Ensure the incubation time with this compound is sufficient for the compound to exert its effect. For reporter assays, 24 hours is a common duration. For Th17 differentiation, the compound should be present throughout the differentiation period (typically 3-5 days). - Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if possible, or perform a serum-shift assay to assess the impact of serum proteins. |
| Reporter Gene Assay Specifics | - Transfection Efficiency: Low transfection efficiency of the RORγt expression vector and the RORE-luciferase reporter can lead to a weak signal and inaccurate IC50 determination. Normalize your luciferase data to a co-transfected control vector (e.g., Renilla luciferase) to account for variations in transfection efficiency. - Promoter and Cell Line: The choice of reporter construct and cell line can influence the assay window and sensitivity. Ensure your cell line has low endogenous RORγt expression if you are overexpressing the receptor. |
| Th17 Differentiation Assay Specifics | - Cytokine Quality: The quality and concentration of the cytokines used for Th17 polarization (e.g., TGF-β, IL-6, IL-23) are critical. Use high-quality, validated cytokines and optimize their concentrations for robust Th17 differentiation in your specific cell type. - Cell Purity: The purity of the starting naïve CD4+ T cell population is important. Contamination with other cell types can affect the differentiation efficiency. |
Issue 2: High Variability Between Replicates
Question: I am observing significant variability in my results between replicate wells or experiments when using this compound. How can I improve consistency?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure your pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions of this compound. - Prepare a master mix of reagents (e.g., cell suspension, treatment dilutions) to add to replicate wells to minimize pipetting errors. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding by gentle mixing. - Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS or media. |
| Plate Reader Settings | - For luminescence or fluorescence-based assays, ensure the plate reader's settings (e.g., integration time, gain) are optimized for your assay to be within the linear range of detection. |
| Incomplete Washing Steps (ELISA) | - In ELISA assays for IL-17 detection, ensure thorough and consistent washing of the wells to remove unbound reagents, which can lead to high background and variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.[1][2] It binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[3] RORγt is a master regulator of Th17 cell differentiation, and by inhibiting it, this compound suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2]
Q2: Is this compound selective for RORγt?
A2: Yes, this compound is highly selective for RORγt over other ROR isoforms (RORα and RORβ) and a panel of other nuclear receptors.[1][3]
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound is orally available and has demonstrated efficacy in various murine models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and colitis.[4][5][6]
Q4: What are the expected effects of this compound on T cell populations?
A4: this compound has been shown to inhibit the differentiation of Th17 and Th1/17 cells from naïve T cells.[2] It can also improve the Th17/Treg cell population ratio by inhibiting Th17 differentiation and promoting Treg cells. It does not typically affect Th1 cell differentiation.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be highly selective for RORγt, it is always a good practice in drug research to consider the possibility of off-target effects.[1][3] If you observe unexpected cellular phenotypes that cannot be explained by RORγt inhibition, further investigation into potential off-target activities may be warranted. Comparing the effects of this compound with other structurally different RORγt inverse agonists or using genetic knockdown/knockout of RORγt can help to confirm that the observed effects are on-target.
Experimental Protocols
1. RORγt Reporter Gene Assay
This protocol is a general guideline for assessing the inverse agonist activity of this compound on RORγt-mediated transcription.
-
Cell Line: HEK293T or Jurkat cells.
-
Plasmids:
-
An expression vector for human RORγt.
-
A luciferase reporter plasmid containing multiple ROR response elements (ROREs) upstream of a minimal promoter.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Procedure:
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the cells and incubate for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
2. In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.
-
Cells: Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Reagents:
-
Anti-CD3 and anti-CD28 antibodies.
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-23, IL-1β.
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4.
-
This compound.
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells using a cell isolation kit.
-
Seed the naïve CD4+ T cells in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody, the Th17 polarizing cytokines, and the neutralizing antibodies to the cells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the cultures.
-
Incubate the cells for 3-5 days.
-
After incubation, collect the cell culture supernatants for IL-17A measurement by ELISA and/or analyze the cells for intracellular IL-17A expression by flow cytometry.
-
3. IL-17A ELISA
This protocol outlines the quantification of IL-17A in cell culture supernatants.
-
Reagents: IL-17A ELISA kit.
-
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add your standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-17A in your samples based on the standard curve.
-
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's effect on Th17 differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Technical Support Center: Validating TAK-828F Target Engagement In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RORγt inverse agonist, TAK-828F. The information is designed to address specific issues that may be encountered during in vivo experiments to validate target engagement.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally available inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1] RORγt is a master transcription factor that is essential for the differentiation and function of Th17 and Th1/17 cells, which are key drivers of inflammation in several autoimmune diseases.[1][2] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1]
Q2: How is this compound target engagement measured in vivo?
A2: Direct measurement of RORγt receptor occupancy in vivo is challenging due to its nature as an intracellular nuclear receptor. Target engagement is therefore primarily assessed through pharmacodynamic (PD) biomarkers. This involves measuring the downstream biological effects of this compound, which include:
-
Reduction of Th17 and Th1/17 cell populations: This is a key indicator of RORγt inhibition and can be measured by flow cytometry of cells isolated from lymph nodes, spleen, or peripheral blood.
-
Inhibition of IL-17A and other Th17-related cytokines: The levels of these cytokines can be quantified in plasma, serum, or tissue homogenates using methods like ELISA or multiplex assays.
-
Downregulation of RORγt target gene expression: Changes in the mRNA levels of genes regulated by RORγt, such as Il17a, Il17f, and Il23r, can be measured by qPCR in relevant tissues or isolated cells.[3][4]
Q3: What are the recommended in vivo models for testing this compound?
A3: Based on its mechanism of action, animal models of Th17-driven diseases are most appropriate. The following models have been successfully used to demonstrate the efficacy of this compound and other RORγt inhibitors:
-
T-cell transfer model of colitis: This model is characterized by a Th17-dominant inflammatory response in the colon.[3]
-
Experimental Autoimmune Encephalomyelitis (EAE): A widely used model for multiple sclerosis, where Th17 cells play a critical pathogenic role.[5]
-
IL-23-induced skin inflammation: This model mimics psoriasis, another Th17-mediated disease.[6]
Q4: What is a typical oral dosage of this compound in mouse models?
A4: In a mouse model of colitis, oral administration of this compound at doses of 1 and 3 mg/kg, administered twice daily (b.i.d.), has been shown to be effective in protecting against the progression of the disease.[3]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Verify the formulation of this compound. Ensure it is properly solubilized or suspended in the vehicle. Common vehicles for oral gavage in mice include 0.5% methylcellulose.[7][8]- Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tissue exposure of this compound after oral administration. This will help to confirm that the compound is being absorbed and reaching the target tissues.[9]- Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass potential issues with oral absorption, although this may alter the PK profile.[9] |
| Suboptimal Dosing Regimen | - Perform a dose-response study to determine the optimal dose of this compound for your specific model and endpoint.[9]- Consider the dosing frequency. Twice-daily (b.i.d.) dosing has been shown to be effective for this compound in the colitis model.[3] |
| Animal Model Variability | - Ensure that the animal model is robust and consistently develops the expected Th17-driven pathology. The severity of disease can be influenced by factors such as the mouse strain, age, and microbiome.- Include a positive control group treated with a compound known to be effective in your model (e.g., an anti-IL-17A antibody) to validate the responsiveness of the animals. |
| Compound Stability | - Confirm the stability of this compound in the dosing vehicle over the duration of the study. |
Issue 2: Inconsistent or Unexpected Biomarker Results
| Potential Cause | Troubleshooting Steps |
| Flow Cytometry Staining Issues | - Optimize the flow cytometry panel for the identification of Th17 (CD4+ IL-17A+) and Treg (CD4+ FoxP3+) cells. Ensure proper titration of antibodies and use of appropriate compensation controls.- Include fluorescence minus one (FMO) controls to accurately set gates for cytokine and transcription factor expression.- For intracellular cytokine staining of IL-17A, ensure that cells are appropriately stimulated ex vivo (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for cytokine accumulation.[10][11] |
| Low Cytokine Levels in Plasma/Tissue | - Ensure that samples are collected and processed correctly to prevent cytokine degradation. Use protease inhibitors in tissue homogenization buffers.- Confirm the sensitivity and specificity of the ELISA or multiplex assay for the target cytokine.- Consider measuring cytokine mRNA levels in tissues by qPCR as a more sensitive readout of target gene expression. |
| Off-Target Effects | - While this compound is highly selective for RORγt, it's important to consider potential off-target effects.[1] RORγt inhibitors have been reported to potentially affect thymocyte development at high concentrations.[12] If unexpected immunological phenotypes are observed, it may be necessary to assess thymocyte populations by flow cytometry. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Colitis Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Diarrhea Score (Mean ± SEM) | Colon Weight (g, Mean ± SEM) | Histopathological Score (Mean ± SEM) |
| Vehicle | - | 2.5 ± 0.2 | 0.45 ± 0.03 | 8.5 ± 0.7 |
| This compound | 1 | 1.8 ± 0.3 | 0.38 ± 0.02 | 6.2 ± 0.6* |
| This compound | 3 | 1.2 ± 0.2 | 0.32 ± 0.02 | 4.1 ± 0.5** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from a T-cell transfer model of colitis.[3]
Table 2: Effect of this compound on Th17 and Th1/17 Cells in Mesenteric Lymph Nodes
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | % Th17 (CD4+ IL-17A+) Cells (Mean ± SEM) | % Th1/17 (CD4+ IFNγ+ IL-17A+) Cells (Mean ± SEM) |
| Vehicle | - | 4.2 ± 0.5 | 1.5 ± 0.2 |
| This compound | 1 | 2.8 ± 0.3 | 0.9 ± 0.1 |
| This compound | 3 | 1.9 ± 0.2 | 0.6 ± 0.1 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from a T-cell transfer model of colitis.[3]
Experimental Protocols
Protocol 1: Ex Vivo Stimulation and Intracellular Staining for Flow Cytometry
Objective: To quantify Th17 and Treg cell populations in splenocytes from treated mice.
Materials:
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Anti-mouse CD4, IL-17A, and FoxP3 antibodies
-
Fixation/Permeabilization buffer
Procedure:
-
Prepare a single-cell suspension of splenocytes from treated and control mice.
-
Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-5 hours at 37°C.[10][11]
-
Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set.
-
Perform intracellular staining for IL-17A and FoxP3.
-
Acquire samples on a flow cytometer and analyze the data to determine the percentage of CD4+ IL-17A+ (Th17) and CD4+ FoxP3+ (Treg) cells.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for RORγt Target Engagement
Objective: To assess the direct binding of RORγt to the promoter regions of its target genes in vivo.
Materials:
-
ChIP-grade anti-RORγt antibody
-
Formaldehyde for cross-linking
-
Buffers for cell lysis, chromatin shearing, and immunoprecipitation
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR analysis of target gene promoters (e.g., Il17a, Il23r)
Procedure:
-
Isolate splenocytes or lymph node cells from this compound or vehicle-treated mice.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitate the RORγt-DNA complexes overnight using an anti-RORγt antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of known RORγt target genes. A decrease in the amount of precipitated DNA in the this compound treated group compared to the vehicle group indicates reduced RORγt binding and successful target engagement.[4][13]
Visualizations
Caption: RORγt Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for In Vivo Validation of this compound.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of TAK-828F and Other Leading RORγt Inverse Agonists in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the retinoic acid-related orphan receptor γt (RORγt) inverse agonist TAK-828F with other notable compounds in its class. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways to support informed decision-making in the development of novel therapeutics for autoimmune diseases.
Retinoic acid-related orphan receptor γt (RORγt) has been identified as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17. This pivotal role makes RORγt a compelling therapeutic target for a range of autoimmune and inflammatory disorders. Consequently, the development of small molecule inverse agonists that suppress RORγt activity is an area of intense research. This guide focuses on this compound and provides a comparative overview of its performance against other significant RORγt inverse agonists that have been investigated in preclinical and clinical settings.
Quantitative Performance Comparison of RORγt Inverse Agonists
The following tables summarize the in vitro potency and selectivity of this compound and other key RORγt inverse agonists. The data has been compiled from various public sources and is intended for comparative purposes.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Assay Type | Species | IC50 / EC50 (nM) | Reference(s) |
| This compound | Binding (IC50) | Human | 1.9 | [1] |
| Reporter Gene (IC50) | Human | 6.1 | [1] | |
| IL-17A Secretion (ED80) | Mouse (in vivo) | 0.5 mg/kg | [1] | |
| BMS-986251 | GAL4 Reporter (EC50) | Human | 12 | [2] |
| IL-17 Human Whole Blood (EC50) | Human | 24 | [2][3] | |
| Vimirogant (VTP-43742) | Binding (Ki) | Human | 3.5 | [4] |
| Reporter Gene (IC50) | Human | 17 | [4] | |
| IL-17A Secretion (Mouse Splenocytes) (IC50) | Mouse | 57 | [4] | |
| IL-17A Secretion (Human PBMCs) (IC50) | Human | 18 | [4] | |
| IL-17A Secretion (Human Whole Blood) (IC50) | Human | 192 | [4] | |
| Cedirogant (ABBV-157) | IL-17A Inhibition (IC50) | Human (ex vivo) | 0.56 mg/L | [5] |
| BI 730357 | IL-17 Inhibition (Human Whole Blood) (IC50) | Human | 140 | [6] |
| IL-22 Production (Human PBMCs) (IC50) | Human | 43 | [6] | |
| IMU-935 | Luciferase Reporter (IC50) | Human | 15.4 | [7] |
| Cytokine Inhibition (IC50) | Human Lymphocytes | 3-5 | [8] | |
| GSK805 | RORγ Inhibition (pIC50) | Not Specified | 8.4 | [9] |
| Th17 Differentiation (pIC50) | Not Specified | >8.2 | [9] |
Table 2: Selectivity Profile of RORγt Inverse Agonists
| Compound | Selectivity vs. RORα | Selectivity vs. RORβ | Reference(s) |
| This compound | >5000-fold | >5000-fold | [1] |
| BMS-986251 | >10 µM (EC50) | >10 µM (EC50) | [2] |
| Vimirogant (VTP-43742) | >1000-fold | >1000-fold | [4] |
| BI 730357 | Minimal cross-reactivity with other nuclear receptors | Minimal cross-reactivity with other nuclear receptors | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for assessing inverse agonist potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RORγt inverse agonists.
RORγt Reporter Gene Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.
-
Cell Culture and Transfection:
-
HEK293T or Jurkat cells are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well plates.
-
Co-transfection is performed using a lipofection-based method with three plasmids:
-
An expression vector for the RORγt ligand-binding domain fused to the Gal4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[10]
-
-
-
Compound Treatment:
-
Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle (DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[10]
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Human Th17 Cell Differentiation and IL-17A Measurement
This assay assesses the functional impact of a compound on the differentiation of primary human T cells into pro-inflammatory Th17 cells.[11][12]
-
Isolation of Naïve CD4+ T cells:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Naïve CD4+ T cells (CD4+CD45RA+CCR7+) are enriched using negative selection magnetic beads.
-
-
Th17 Differentiation:
-
Isolated naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
The culture medium is supplemented with a cocktail of Th17 polarizing cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates.
-
-
Compound Treatment:
-
The RORγt inverse agonist of interest is added to the culture at various concentrations. A vehicle control (e.g., DMSO) is included.
-
-
Incubation and IL-17A Measurement:
-
The cells are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
The IC50 value of the inverse agonist is determined by plotting the IL-17A concentration against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Concluding Remarks
The data presented in this guide highlight the potent and selective profile of this compound as a RORγt inverse agonist. When compared to other clinical and preclinical candidates, this compound demonstrates high affinity in binding assays and potent inhibition of RORγt-mediated transcription and Th17 cell function. The provided experimental protocols offer a standardized framework for the evaluation of such compounds, facilitating cross-study comparisons. The development of orally available RORγt inverse agonists like this compound represents a promising therapeutic strategy for a multitude of autoimmune diseases, and a thorough understanding of their comparative performance is essential for advancing the most effective candidates into clinical development. However, it is important to note that the clinical development of several RORγt inverse agonists has been discontinued due to safety concerns, underscoring the importance of careful evaluation of the therapeutic window for this class of molecules.[13][14]
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imux.com [imux.com]
- 8. imux.com [imux.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to RORγt Modulators: TAK-828F, GSK805, and XY018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and experimental profiles of three notable Retinoic acid-related orphan receptor gamma t (RORγt) modulators: TAK-828F, GSK805, and XY018. The information presented is collated from publicly available research to assist in the evaluation of these compounds for further investigation.
Executive Summary
This compound, GSK805, and XY018 are all modulators of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. These cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. While all three compounds target RORγt, they exhibit distinct pharmacological profiles.
Recent comparative studies have highlighted a significant divergence in their activities. This compound, an inverse agonist, demonstrates potent inhibition of the inflammatory gene program in Th17 cells, suggesting strong potential for autoimmune disease therapies. In contrast, the antagonists GSK805 and XY018 show more robust efficacy in suppressing the growth of certain tumor cells, while displaying more modest effects on Th17-related cytokine expression. This suggests a differential mechanism of action and potential therapeutic applications for these compounds.
Data Presentation
The following tables summarize the quantitative data available for this compound, GSK805, and XY018, focusing on their in vitro potency and in vivo efficacy in relevant preclinical models.
Table 1: In Vitro Potency of RORγt Modulators
| Compound | Target | Mechanism of Action | Assay Type | IC50/EC50 | Cell Type | Reference |
| This compound | RORγt | Inverse Agonist | TR-FRET Binding Assay | 1.9 nM (IC50) | Human RORγt | [1] |
| RORγt | Inverse Agonist | Reporter Gene Assay | 6.1 nM (IC50) | Jurkat cells | [1] | |
| RORγt | Inverse Agonist | IL-17 Gene Expression | 21.4 - 34.4 nM (IC50) | Human PBMCs | [2] | |
| GSK805 | RORγt | Antagonist | Not Specified | pIC50: 8.4 | Not Specified | |
| Th17 Differentiation | Inhibitor | Not Specified | pIC50: >8.2 | Not Specified | ||
| XY018 | RORγ | Antagonist | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of RORγt Modulators in Preclinical Models
| Compound | Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Naive T cell transfer colitis | Mouse | 1 and 3 mg/kg, p.o., b.i.d. for 21 days | Strongly protected against colitis progression; reduced Th17 and Th1/17 cells. | [3][4] |
| GSK805 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Ameliorated clinical symptoms of EAE. | [5] |
| XY018 | Tumor Xenograft | Not Specified | Not Specified | Potent inhibition of tumor cell growth. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound, GSK805, and XY018.
RORγt Reporter Gene Assay (for this compound)
A RORγt reporter gene assay is utilized to measure the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: Jurkat cells, a human T lymphocyte cell line, are commonly used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector encoding for human RORγt.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).
-
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a specific period, typically 24 hours, to allow for compound activity and luciferase expression.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of RORγt transcriptional activity, is calculated from the dose-response curve.[1]
Soft Agar Colony Formation Assay (for GSK805 and XY018)
This assay assesses the anchorage-independent growth of tumor cells, a hallmark of tumorigenicity.
-
Preparation of Agar Layers:
-
A bottom layer of 0.5-0.6% agar in culture medium is prepared in a 6-well plate and allowed to solidify.
-
A top layer of 0.3-0.4% agar containing a single-cell suspension of the tumor cells (e.g., breast cancer cell line) is overlaid on the bottom layer.
-
-
Compound Treatment: The test compounds (GSK805 or XY018) are added to the top agar layer at various concentrations.
-
Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks to allow for colony formation.
-
Colony Staining and Counting: After the incubation period, the colonies are stained with a solution of crystal violet. The number and size of the colonies are then quantified using a microscope or an automated colony counter.
-
Data Analysis: The effect of the compounds on colony formation is determined by comparing the number and size of colonies in the treated wells to the vehicle-treated control wells.
In Vivo Mouse Model of Colitis (for this compound)
The naive T cell transfer model of colitis is a well-established animal model to study IBD and the effects of immunomodulatory drugs.
-
Induction of Colitis:
-
Severe combined immunodeficient (SCID) mice, which lack functional T and B cells, are used as recipients.
-
Naive CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy donor mice.
-
A suspension of these naive T cells is injected intraperitoneally into the SCID mice. The transfer of these cells into a lymphopenic environment leads to their rapid proliferation and differentiation into pathogenic Th1 and Th17 cells, inducing colitis.
-
-
Compound Administration:
-
Treatment with this compound (e.g., 1 and 3 mg/kg) or vehicle is initiated after the T cell transfer. The compound is typically administered orally twice daily (b.i.d.).[4]
-
-
Monitoring of Disease:
-
Mice are monitored regularly for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding. A disease activity index (DAI) score is calculated based on these parameters.
-
-
Histopathological Analysis:
-
At the end of the study, the colons are collected for histopathological analysis to assess the severity of inflammation and tissue damage.
-
-
Immunological Analysis:
-
Lymphocytes from the mesenteric lymph nodes and spleen are isolated and analyzed by flow cytometry to determine the frequency of Th17 and other T cell subsets.[3]
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (for GSK805)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis.
-
Induction of EAE:
-
EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Compound Administration:
-
Oral administration of GSK805 or vehicle control is initiated at the time of immunization or after the onset of clinical signs.
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis and moribund state.
-
-
Immunological and Histological Analysis:
-
At the end of the experiment, the brain and spinal cord are harvested for histological analysis to assess inflammation and demyelination.
-
Lymphocytes from the spleen and central nervous system can be isolated to analyze the frequency of Th17 and other immune cells by flow cytometry.[5]
-
Mandatory Visualization
RORγt Signaling Pathway
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. karger.com [karger.com]
- 2. Pharmacological effects of this compound: an orally available RORγt inverse agonist, in mouse colitis model and human blood cells of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAK-828F and Other Th17 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAK-828F, an oral RORγt inverse agonist, with other therapeutic agents targeting the Th17 signaling pathway. This analysis is based on available preclinical and clinical data to inform research and development decisions.
The T helper 17 (Th17) cell and its signature cytokine, Interleukin-17 (IL-17), are pivotal drivers of various autoimmune and inflammatory diseases. This has led to the development of a range of inhibitors targeting different components of the Th17 pathway. These inhibitors primarily fall into two categories: orally available small molecules, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors, and injectable biologics that target IL-17 or its upstream regulators.
This guide focuses on a comparative analysis of this compound, a potent and selective RORγt inverse agonist, against other small molecule RORγt inhibitors and approved biologic Th17 inhibitors. It is important to note that a direct head-to-head clinical trial comparing this compound with other Th17 inhibitors has not been conducted. The following comparison is based on data from separate preclinical studies and clinical trials.
The Th17 Signaling Pathway and Points of Therapeutic Intervention
Th17 cell differentiation and function are orchestrated by a complex signaling cascade. The nuclear receptor RORγt is considered the master regulator of this process, making it a prime target for therapeutic intervention.[1] Other key targets include the cytokine IL-23, which is crucial for Th17 cell maintenance and expansion, and the effector cytokine IL-17A itself.
Caption: Th17 signaling pathway and points of therapeutic intervention.
Head-to-Head Comparison: Oral RORγt Inhibitors
RORγt inhibitors represent a promising class of oral therapeutics for Th17-mediated diseases. Several have entered clinical development, though many have faced challenges related to efficacy or safety.[2]
| Compound | Target | Binding Affinity (IC50/Ki) | Cellular Potency (IC50) | Key Preclinical/Clinical Findings |
| This compound | RORγt Inverse Agonist | 1.9 nM (Binding IC50)[3] | 6.1 nM (Reporter Gene Assay)[3] | Potent and selective, with >5000-fold selectivity over RORα and RORβ.[3] Showed efficacy in mouse models of colitis and experimental autoimmune encephalomyelitis (EAE).[1][4] |
| Vimirogant (VTP-43742) | RORγt Inhibitor | 3.5 nM (Ki)[5] | 18 nM (hPBMC IL-17A secretion)[5][6] | Demonstrated a 24-30% reduction in Psoriasis Area and Severity Index (PASI) score relative to placebo in a Phase 2a trial.[7][8] |
| GSK805 | RORγt Inhibitor | pIC50 = 8.4[9][10] | pIC50 > 8.2 (Th17 differentiation)[9][10] | Orally active and CNS penetrant; ameliorated severity of EAE in mice.[9][10][11] |
| JTE-451 (Retezorogant) | RORγt Antagonist | N/A | N/A | Phase 2a trial of a topical ointment in psoriasis patients did not show a statistically significant difference from placebo.[12] |
| BI 730357 | RORγt Inhibitor | N/A | N/A | Showed moderate efficacy in a Phase 2 psoriasis trial (30% of patients on 200mg achieved PASI 75).[13][14] Development was discontinued due to limited efficacy and preclinical carcinogenicity findings.[14] |
Comparison with Biologic Th17 Pathway Inhibitors
Biologics targeting the Th17 pathway have demonstrated significant efficacy in treating diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis. They are administered via injection and target extracellular components of the pathway.
| Drug | Target | Indication | Key Clinical Efficacy (Psoriasis) |
| Secukinumab | IL-17A | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | High rates of skin clearance; head-to-head trials have shown superiority over some other biologics.[15][16] |
| Ixekizumab | IL-17A | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | Demonstrated high efficacy in achieving PASI 75/90/100.[16] |
| Brodalumab | IL-17RA | Psoriasis | Effective in patients who have failed other systemic therapies.[16] |
| Guselkumab | IL-23p19 | Psoriasis, Psoriatic Arthritis | Shows durable efficacy with less frequent dosing schedules.[16] |
| Risankizumab | IL-23p19 | Psoriasis, Psoriatic Arthritis, Crohn's Disease | Demonstrated superiority over other biologics in head-to-head trials for long-term response.[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of RORγt inhibitors.
RORγt Ligand Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescently-labeled ligand for binding to the RORγt ligand-binding domain (LBD).
Caption: Workflow for a competitive RORγt ligand binding assay.
Methodology:
-
Reagent Preparation: Recombinant human RORγt ligand-binding domain (LBD) is purified. A high-affinity radioligand (e.g., 25-hydroxycholesterol) is used as the tracer. Test compounds are serially diluted in an appropriate solvent (e.g., DMSO).
-
Incubation: The RORγt LBD, radioligand, and test compound (or vehicle control) are combined in an assay buffer in a 96-well plate. The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter plate, which traps the protein-ligand complexes. Unbound radioligand passes through the filter.
-
Detection: The filter plate is washed, dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.
IL-17A Secretion Assay (from primary human PBMCs)
This assay quantifies the inhibitory effect of a compound on the production and secretion of IL-17A from primary immune cells stimulated to differentiate into Th17 cells.
Caption: Workflow for an IL-17A secretion assay using human PBMCs.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are plated in 96-well plates and cultured in the presence of Th17-polarizing stimuli (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/anti-IL-4 antibodies). Simultaneously, serial dilutions of the test compound or vehicle control are added to the wells.
-
Incubation: The cells are incubated for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
-
IL-17A Quantification: The concentration of IL-17A in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant IL-17A. The IC50 value for the inhibition of IL-17A secretion is calculated by plotting the IL-17A concentration against the log concentration of the test compound.
Summary and Future Outlook
This compound demonstrates high potency and selectivity for RORγt in preclinical models. Compared to other oral RORγt inhibitors that have entered clinical trials, the available data for this compound suggests a promising preclinical profile. However, the development of oral RORγt inhibitors has been challenging, with several candidates discontinued due to modest efficacy or safety concerns.[14]
Biologic inhibitors of the Th17 pathway have set a high bar for efficacy in the treatment of autoimmune diseases. For an oral agent like this compound to be successful, it will need to demonstrate a competitive efficacy and safety profile. The primary advantage of small molecule inhibitors lies in their oral bioavailability, which is a significant preference for patients over injections.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of promising oral RORγt inhibitors with established biologic therapies. These studies will be critical in defining the therapeutic niche for this new class of Th17 inhibitors.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 8. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK805 | RORγt抑制剂 | MCE [medchemexpress.cn]
- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 15. scispace.com [scispace.com]
- 16. medcentral.com [medcentral.com]
TAK-828F: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of TAK-828F, a potent and selective inverse agonist of the Retinoid-Related Orphan Receptor Gamma t (RORγt), against a panel of other nuclear receptors. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Executive Summary
This compound is a small molecule inhibitor of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] The therapeutic efficacy of RORγt inhibitors is dependent on their potency and selectivity. This guide summarizes the selectivity profile of this compound against other human nuclear receptors, demonstrating its high specificity for RORγt.
Cross-Reactivity Data
The selectivity of this compound was assessed against a broad panel of human nuclear receptors using a luciferase reporter gene assay. In these assays, this compound demonstrated potent inverse agonist activity against human RORγt with an IC50 value of 6.1 nM.[3][4] In contrast, this compound showed minimal to no activity against other nuclear receptors, including the closely related RORα and RORβ isoforms, up to a concentration of 10,000 nM.[3][5]
Table 1: Cross-Reactivity of this compound with Other Nuclear Receptors
| Nuclear Receptor | Agonist Activity (% of control) @ 10 µM | Antagonist Activity (% inhibition) @ 10 µM |
| RORγt (human) | N/A | >95% (IC50 = 6.1 nM) |
| RORα (human) | <10% | <10% |
| RORβ (human) | <10% | <10% |
| Androgen Receptor | <10% | <10% |
| Estrogen Receptor α | <10% | <10% |
| Estrogen Receptor β | <10% | <10% |
| Farnesoid X Receptor | <10% | <10% |
| Glucocorticoid Receptor | <10% | <10% |
| Liver X Receptor α | <10% | <10% |
| Liver X Receptor β | <10% | <10% |
| Peroxisome Proliferator-Activated Receptor α | <10% | <10% |
| Peroxisome Proliferator-Activated Receptor δ | <10% | <10% |
| Peroxisome Proliferator-Activated Receptor γ | <10% | <10% |
| Progesterone Receptor | <10% | <10% |
| Retinoid X Receptor α | <10% | <10% |
| Retinoid X Receptor β | <10% | <10% |
| Retinoid X Receptor γ | <10% | <10% |
| Thyroid Hormone Receptor α | <10% | <10% |
| Thyroid Hormone Receptor β | <10% | <10% |
| Vitamin D Receptor | <10% | <10% |
Data represents the mean of multiple experiments. Agonist activity is expressed as the percentage of the response induced by a known reference agonist. Antagonist activity is expressed as the percentage of inhibition of the response induced by a known reference agonist.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to determine its selectivity, the following diagrams illustrate the RORγt signaling pathway and the general workflow of a reporter gene assay.
Caption: RORγt Signaling Pathway and Point of this compound Intervention.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparing the in vivo efficacy of TAK-828F to biologics targeting the IL-17 pathway
An objective comparison of the in vivo efficacy of the oral RORγt inverse agonist TAK-828F against injectable anti-IL-17 biologics, supported by experimental data for researchers and drug development professionals.
The Interleukin-17 (IL-17) pathway is a cornerstone in the pathophysiology of several autoimmune and inflammatory diseases, most notably psoriasis. The activation of T helper 17 (Th17) cells and the subsequent release of IL-17 cytokines drive keratinocyte hyperproliferation, inflammation, and the formation of psoriatic plaques. Consequently, this pathway has become a prime target for therapeutic intervention. Current strategies can be broadly categorized into two classes: orally available small molecules that act intracellularly to prevent IL-17 production, and injectable biologics (monoclonal antibodies) that act extracellularly to neutralize IL-17 or its receptor.
This guide provides a comparative overview of the in vivo efficacy of this compound, a novel oral small molecule, and the established anti-IL-17 biologics: Secukinumab, Ixekizumab, and Brodalumab.
Comparative Mechanism of Action
This compound and anti-IL-17 biologics target the same inflammatory axis but at fundamentally different points. This compound is an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a nuclear transcription factor essential for the differentiation of Th17 cells.[3][4] By inhibiting RORγt, this compound acts upstream to prevent the generation of pathogenic Th17 cells, thereby reducing the production of multiple Th17-related cytokines, including IL-17A and IL-17F.[4]
In contrast, biologics act downstream by directly targeting the IL-17 cytokine or its receptor. Secukinumab and Ixekizumab are monoclonal antibodies that selectively bind to and neutralize the IL-17A cytokine. Brodalumab has a distinct mechanism; it binds to the IL-17 receptor A (IL-17RA), which prevents signaling from multiple IL-17 family members, including IL-17A, IL-17C, and IL-17F.
In Vivo Efficacy Comparison
A direct comparison of in vivo efficacy is challenging, as this compound data is from preclinical animal models, while the biologics' data comes from extensive human clinical trials in psoriasis. The following tables summarize the available quantitative data for each.
Preclinical Efficacy of this compound
This compound has demonstrated potent, dose-dependent activity in murine models of inflammation by effectively suppressing IL-17A expression.
Table 1: In Vivo Preclinical Efficacy of this compound
| Model | Species | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| IL-23-Induced Cytokine Expression | Mouse | 0.3, 1, and 3 mg/kg, PO, b.i.d., 28 days | Robust, dose-dependent inhibition of IL-17A expression. | [1] |
| Estimated ED₈₀ of 0.5 mg/kg for IL-17A inhibition. | [1] | |||
| Naive T Cell Transfer Colitis | Mouse | 1 and 3 mg/kg, PO, b.i.d. | Strongly protected against colitis progression; inhibited IL-17A and IL-17F mRNA in the colon. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | N/A | Prophylactic and therapeutic treatments were efficacious. |[5] |
Clinical Efficacy of IL-17 Pathway Biologics
The anti-IL-17 biologics have demonstrated high levels of efficacy in clearing skin lesions in patients with moderate-to-severe plaque psoriasis, as measured by the Psoriasis Area and Severity Index (PASI).
Table 2: Phase III Clinical Efficacy of Biologics in Plaque Psoriasis (Induction Phase)
| Drug | Trial(s) | Primary Endpoint (Week) | PASI 75 Response (%) | PASI 90 Response (%) | PASI 100 Response (%) | Reference |
|---|---|---|---|---|---|---|
| Secukinumab (300 mg) | ERASURE, FIXTURE | 12 | 81.6 (ERASURE), 77.1 (FIXTURE) | N/A | N/A | [6][7] |
| CLEAR | 16 | N/A | 79.0 | 44.3 | [7] | |
| Ixekizumab (80 mg Q2W) | UNCOVER-2, UNCOVER-3 | 12 | 89.7 (UNCOVER-2), 87.3 (UNCOVER-3) | 70.9 (UNCOVER-2), 68.1 (UNCOVER-3) | 35.3 (UNCOVER-2), 40.5 (UNCOVER-3) | [8][9][10] |
| Brodalumab (210 mg Q2W) | AMAGINE-1 | 12 | 83.0 | 70.0 | 42.0 | [11] |
| | AMAGINE-2, AMAGINE-3 | 12 | 86.0 (AMAGINE-2), 85.0 (AMAGINE-3) | N/A | 44.0 (AMAGINE-2), 37.0 (AMAGINE-3) |[12] |
Note: PASI 75/90/100 indicates a 75%, 90%, or 100% reduction in PASI score from baseline. Q2W = every 2 weeks.
Summary of Drug Characteristics
The fundamental differences in modality lead to distinct product profiles.
Table 3: Comparison of Key Drug Characteristics
| Feature | This compound | Secukinumab / Ixekizumab | Brodalumab |
|---|---|---|---|
| Target | RORγt (Transcription Factor) | IL-17A (Cytokine) | IL-17RA (Receptor) |
| Modality | Small Molecule Inverse Agonist | Monoclonal Antibody | Monoclonal Antibody |
| Administration | Oral | Subcutaneous Injection | Subcutaneous Injection |
| Site of Action | Intracellular | Extracellular | Extracellular |
| Development Stage | Preclinical/Clinical | Marketed | Marketed |
Experimental Protocols
Key Experiment 1: IL-23-Induced Psoriasis Model (Preclinical)
This model is commonly used to assess the in vivo efficacy of compounds targeting the IL-23/IL-17 axis, as it recapitulates key features of psoriatic inflammation.[13][14][15]
Methodology:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: Recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) is injected intradermally into the mouse ear pinna. Injections are repeated daily or every other day for a period of 4 to 16 days to induce an inflammatory response.[13][16]
-
Treatment: The test compound (e.g., this compound) is administered, typically orally (PO), starting at Day 0 (prophylactic) or after inflammation is established (therapeutic). A vehicle group serves as the negative control.
-
Efficacy Readouts:
-
Clinical: Ear thickness is measured daily or at set time points using a micrometer. This serves as a primary measure of inflammation and edema.[17]
-
Histological: At the end of the study, ears are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.[13]
-
Molecular: Ear tissue homogenates are analyzed via ELISA or qPCR to quantify the expression of key cytokines (e.g., IL-17A, IL-22) and inflammatory markers.[13][14]
-
Key Experiment 2: Phase III Clinical Trial in Plaque Psoriasis (Clinical)
Pivotal Phase III trials are large-scale, randomized, controlled studies designed to definitively assess the efficacy and safety of a new drug against a placebo and often an active comparator.[6][8][18]
Methodology:
-
Patient Population: Adults with moderate-to-severe chronic plaque psoriasis (e.g., ≥10% body surface area involvement, PASI score ≥12, and static Physician's Global Assessment (sPGA) score ≥3).[6][8]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is standard. Many trials also include an active comparator arm (e.g., etanercept, ustekinumab).[6][18][19]
-
Treatment Periods:
-
Induction Period (e.g., 12-16 weeks): Patients receive the investigational drug, active comparator, or placebo at a specified dosing regimen.
-
Maintenance Period (e.g., up to 52 weeks or longer): Responders from the induction period may be re-randomized to continue treatment or receive placebo to assess maintenance of response. Non-responders may be escalated to a higher dose or switched from placebo.[11][18]
-
-
Efficacy Endpoints:
-
Co-Primary: The proportion of patients achieving a PASI 75 response and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period (e.g., Week 12).[6][20]
-
Secondary: Include higher-bar efficacy measures like PASI 90 and PASI 100, as well as patient-reported outcomes like the Dermatology Life Quality Index (DLQI).[9]
-
Conclusion
Targeting the IL-17 pathway has revolutionized the treatment of psoriasis. Biologics like Secukinumab, Ixekizumab, and Brodalumab represent a highly effective, clinically validated approach, demonstrating the ability to achieve near-complete or complete skin clearance in a majority of patients. Their downstream, extracellular mechanism offers high target specificity.
This compound represents a mechanistically distinct, upstream approach. As an oral RORγt inverse agonist, it prevents the formation of inflammatory Th17 cells. Preclinical data shows potent inhibition of IL-17 production in relevant in vivo models. The key potential advantage of this compound lies in its oral route of administration, which could offer greater convenience for patients over the subcutaneous injections required for biologics. However, its clinical efficacy and long-term safety in humans are still under investigation. The progression of this compound and other RORγt inverse agonists through clinical trials will be critical in determining their ultimate place in the therapeutic landscape alongside the highly effective IL-17 biologics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secukinumab: Review of Clinical Evidence from the Pivotal Studies ERASURE, FIXTURE, and CLEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Spotlight on ixekizumab for the treatment of moderate-to-severe plaque psoriasis: design, development, and use in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Brodalumab in psoriasis: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 14. imavita.com [imavita.com]
- 15. In Vivo Psoriasis Model Development Services - Ace Therapeutics [acetherapeutics.com]
- 16. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. dermnetnz.org [dermnetnz.org]
Benchmarking TAK-828F: A Comparative Guide to its Potency and Selectivity as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TAK-828F, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). By objectively comparing its performance against other notable RORγt modulators and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for autoimmune diseases.
Introduction to RORγt and its Role in Inflammation
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A, IL-17F) and IL-22.[1] Dysregulation of the Th17 pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
As an inverse agonist, this compound binds to RORγt and promotes the recruitment of corepressors, thereby inhibiting the transcription of target genes essential for Th17 cell function.[2] This mechanism effectively dampens the inflammatory cascade orchestrated by Th17 cells, making RORγt an attractive therapeutic target.
Comparative Potency of RORγt Inverse Agonists
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized RORγt inverse agonists. The data, compiled from various studies, highlights the inhibitory concentrations (IC50) or equilibrium dissociation constants (Ki) in biochemical and cellular assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | RORγt Binding Assay (IC50/Ki, nM) | RORγt Reporter Gene Assay (IC50, nM) | IL-17 Secretion Inhibition (IC50, nM) | Reference(s) |
| This compound | 1.9 (IC50) | 6.1 | Not explicitly stated in nM | [3] |
| VTP-43742 | 3.5 (Ki), 17 (IC50) | Not explicitly stated in nM | 18 (hPBMCs), 57 (mouse splenocytes) | [4] |
| GSK805 | pIC50 = 8.4 (~4 nM) | Not explicitly stated in nM | Not explicitly stated in nM | [5] |
| SR2211 | 105 (Ki), 320 (IC50) | ~320 | Not explicitly stated in nM | [2][6] |
| XY018 | Not explicitly stated in nM | 190 (EC50) | Not explicitly stated in nM | [7] |
Selectivity Profile
A critical attribute of a therapeutic candidate is its selectivity for the intended target over other related proteins, which can minimize off-target effects. The following table presents the selectivity of this compound and other compounds against the closely related ROR isoforms, RORα and RORβ.
| Compound | Selectivity vs. RORα | Selectivity vs. RORβ | Reference(s) |
| This compound | >5000-fold | >5000-fold | [3] |
| VTP-43742 | >1000-fold | >1000-fold | [4] |
| GSK805 | Not explicitly stated | Not explicitly stated | [5] |
| SR2211 | No impact on transcriptional activity | Not explicitly stated | [2] |
| XY018 | IC50 = 7.57 µM (vs. 190 nM for RORγ) | Not explicitly stated | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: General experimental workflow for characterizing the potency and selectivity of RORγt inverse agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize RORγt inverse agonists.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: A GST-tagged RORγt-LBD is incubated with a terbium (Tb)-labeled anti-GST antibody (FRET donor) and a fluorescein-labeled coactivator peptide (e.g., from SRC1) (FRET acceptor). In the absence of an inhibitor, the coactivator binds to RORγt, bringing the donor and acceptor into close proximity and generating a FRET signal. An inverse agonist like this compound will prevent this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged RORγt-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled SRC1 coactivator peptide
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare a master mix of RORγt-LBD and Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Dispense test compounds and DMSO (vehicle control) into the assay plate.
-
Add the RORγt/antibody mix to all wells.
-
Add the fluorescein-coactivator peptide to all wells to initiate the reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at appropriate wavelengths for terbium and fluorescein (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot against the log of the inhibitor concentration to determine the IC50 value.
-
RORγt Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of RORγt in the presence of a test compound.
-
Principle: A reporter cell line (e.g., HEK293T or Jurkat cells) is co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). The constitutive activity of RORγt drives the expression of luciferase. An inverse agonist will suppress this activity, resulting in a reduced luciferase signal.
-
Materials:
-
HEK293T or Jurkat cells
-
Expression plasmid for GAL4-RORγt-LBD
-
Reporter plasmid with UAS-luciferase
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the GAL4-RORγt, UAS-luciferase, and Renilla control plasmids.
-
After 24 hours, replace the medium with fresh medium containing serially diluted test compounds or DMSO.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay system.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.
-
Principle: A protein target (ligand), in this case RORγt, is immobilized on a sensor chip. A solution containing the small molecule (analyte), such as this compound, is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. The association and dissociation rates can be measured to determine the binding affinity (KD).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant RORγt protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds serially diluted in running buffer
-
-
Protocol:
-
Immobilize the RORγt protein onto the sensor chip surface using standard amine coupling chemistry.
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test compound over the surface to measure association.
-
Switch back to flowing running buffer to measure dissociation.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound demonstrates high potency as a RORγt inverse agonist with excellent selectivity over other ROR isoforms. The compiled data suggests that this compound is one of the most potent RORγt inverse agonists reported to date. Its favorable in vitro profile supports its continued investigation as a potential therapeutic agent for the treatment of Th17-mediated autoimmune and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to further evaluate and compare the pharmacological properties of this compound and other RORγt modulators.
References
- 1. Pharmacological inhibitory profile of this compound, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy [escholarship.org]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Validation of TAK-828F's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAK-828F's in vivo performance against alternative therapies, supported by experimental data. This compound is a potent and selective oral inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) and Th1/17 cells, which are key drivers in the pathogenesis of various autoimmune diseases.
This guide summarizes the in vivo validation of this compound's mechanism of action in preclinical models of experimental autoimmune encephalomyelitis (EAE) and colitis, offering a comparative perspective against other RORγt inverse agonists and standard-of-care treatments.
Comparative In Vivo Efficacy of RORγt Inverse Agonists
The following tables summarize the in vivo efficacy of this compound and other notable RORγt inverse agonists in preclinical models of autoimmune disease. Direct head-to-head comparative studies are limited; therefore, data from separate studies are presented. It is important to consider the variations in experimental conditions when interpreting these cross-study comparisons.
Table 1: Comparison of RORγt Inverse Agonists in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | C57BL/6 mice (MOG35-55 induced) | Prophylactic and therapeutic | - Dose-dependently suppressed clinical score - Inhibited differentiation of Th17 and Th1/17 cells in inguinal lymph nodes - Reduced infiltration of Th17 and Th1/17 cells in the central nervous system | [1] |
| BMS-986251 | C57BL/6 mice (imiquimod-induced skin inflammation) | Oral, once daily | - Demonstrated robust efficacy comparable to a positive control | [2] |
| JNJ-61803534 | C57BL/6 mice (collagen-induced arthritis) | Oral | - Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score | [3] |
| Various RORγ Inverse Agonists (SR1001, ursolic acid, digoxin, etc.) | Rodent models of EAE | Various | - Significantly reduced disease severity - Suppressed IL-17 transcription and production | [4] |
Table 2: Comparison of this compound and Other Treatments in a Mouse Colitis Model
| Treatment | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | SCID mice with adoptively transferred CD4+CD45RBhigh T cells | 1 and 3 mg/kg, b.i.d., oral | - Strongly protected against the progression of colitis - Decreased the population of Th17 and Th1/17 cells in the mesenteric lymph node - Inhibited colonic mRNA expression of IL-17A and IL-17F - Increased colonic mRNA expression of IL-10 | [5] |
| Anti-TNF-α mAb | SCID mice with adoptively transferred CD4+CD45RBhigh T cells | Prophylactic | - The model was highly sensitive to prophylactic treatment | [5] |
| Sulfasalazine, Tacrolimus, Prednisolone | SCID mice with adoptively transferred CD4+CD45RBhigh T cells | Not specified | - The model was partially susceptible to these treatments | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
1. Induction of EAE:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.[6]
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[7]
-
Immunization: Mice are subcutaneously immunized with the MOG35-55/CFA emulsion.[7]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.[7]
2. Treatment Administration:
-
This compound: Administered orally, with dosing initiated either prophylactically (before disease onset) or therapeutically (after disease onset).[1]
3. Efficacy Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis.[7]
-
Immunophenotyping: At the end of the study, lymphocytes are isolated from the inguinal lymph nodes and central nervous system (spinal cord and brain). The populations of Th17 (CD4+IL-17A+) and Th1/17 (CD4+IFN-γ+IL-17A+) cells are quantified using flow cytometry.[1][7]
T-cell Transfer Model of Colitis
1. Induction of Colitis:
-
Donor and Recipient Mice: Naive CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy wild-type mice. These cells are then adoptively transferred into immunodeficient recipient mice (e.g., RAG-/- or SCID).[5][8]
-
Disease Development: The transferred naive T cells expand and differentiate into pathogenic effector T cells in the lymphopenic environment, leading to the development of chronic colitis within 5-8 weeks.[5]
2. Treatment Administration:
-
This compound: Administered orally, typically twice daily (b.i.d.).[5]
3. Efficacy Assessment:
-
Clinical Signs: Disease progression is monitored by assessing weight loss, stool consistency, and rectal bleeding.[5]
-
Histopathology: At the end of the study, colonic tissues are collected for histological analysis to assess the degree of inflammation, mucosal damage, and cellular infiltration.[5]
-
Immunological Analysis: Lymphocytes are isolated from the mesenteric lymph nodes and colon. The populations of Th17 and Th1/17 cells are quantified by flow cytometry. The colonic expression of cytokines such as IL-17A, IL-17F, and IL-10 is measured by quantitative PCR.[5]
Intracellular Cytokine Staining for Flow Cytometry
1. Cell Stimulation:
-
Isolated lymphocytes are stimulated in vitro for several hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This stimulation promotes cytokine production and traps the cytokines within the cells.[9][10]
2. Surface Staining:
-
Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4) to identify the T cell populations of interest.[10]
3. Fixation and Permeabilization:
-
Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular proteins.[10]
4. Intracellular Staining:
-
Cells are incubated with fluorescently labeled antibodies against the cytokines of interest (e.g., IL-17A and IFN-γ).[9][10]
5. Flow Cytometric Analysis:
-
The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing specific cytokines within the defined T cell populations.[9][10]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the EAE model.
Caption: Experimental workflow for the T-cell transfer colitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Emerging RORγt Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Pharmacokinetics of Novel RORγt Inhibitors
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases due to its pivotal role in the differentiation of pro-inflammatory Th17 cells. Consequently, the development of small molecule inhibitors targeting RORγt is an area of intense research. Understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for optimizing their therapeutic potential and ensuring their safety and efficacy. This guide provides a comparative analysis of the publicly available pharmacokinetic data for several leading RORγt inhibitors that have entered clinical development.
RORγt Signaling Pathway and Drug Development Workflow
The development and therapeutic application of RORγt inhibitors are guided by a thorough understanding of the RORγt signaling pathway and a structured experimental workflow.
The differentiation of naïve T cells into Th17 cells is driven by cytokines such as IL-6 and IL-23. This process activates STAT3, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors like IRF4, binds to ROR response elements (ROREs) on the promoter regions of genes encoding key inflammatory cytokines, most notably IL-17A and IL-17F. These cytokines are central to the inflammatory cascade in numerous autoimmune diseases. RORγt inhibitors function by binding to the ligand-binding domain of the RORγt protein, thereby preventing its transcriptional activity and the subsequent production of pro-inflammatory cytokines.
Caption: RORγt signaling pathway in Th17 cell differentiation.
The preclinical and clinical evaluation of RORγt inhibitors follows a standardized workflow. This begins with the screening of compound libraries to identify potent and selective inhibitors. Lead candidates then undergo extensive preclinical testing, including in vitro assays to determine their inhibitory activity and in vivo studies in animal models of autoimmune diseases to assess efficacy. Promising candidates advance to Phase 1 clinical trials in healthy volunteers to evaluate safety, tolerability, and pharmacokinetics. Subsequent Phase 2 trials are conducted in patients to establish proof-of-concept and determine the optimal dose, followed by large-scale Phase 3 trials to confirm efficacy and safety before regulatory approval.
Caption: RORγt inhibitor development workflow.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of several RORγt inhibitors based on data from Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.
| Compound Name | Company | Dose Range (SAD) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| AZD0284 | AstraZeneca | 4 - 238 mg | ~1-2 | Dose-dependent (subproportional increase) | Dose-dependent (subproportional increase) | 13 - 16 | Not Reported |
| Cedirogant (ABBV-157) | AbbVie | 20 - 750 mg | 2 - 5 | Dose-proportional | Dose-proportional | 16 - 28 | Not Reported |
| JNJ-61803534 | Johnson & Johnson | 10 - 200 mg | Not Reported | Dose-dependent (more than proportional increase) | Dose-dependent | 164 - 170 | Not Reported |
| VTP-43742 | Vitae Pharmaceuticals | 30 - 2000 mg | Not Reported | Dose-proportional | Dose-proportional | ~30 | Not Reported |
| BI 730357 | Boehringer Ingelheim | 25 - 200 mg | ~2-4 (first peak) | Dose-dependent | Dose-dependent | Not Reported | Not Reported |
Note: The data presented are derived from various publications and may not be directly comparable due to differences in study design, analytical methods, and patient populations.
Detailed Experimental Protocols
The pharmacokinetic parameters presented above were determined in Phase 1 clinical trials. While specific, detailed protocols are proprietary, the general methodologies can be summarized as follows:
Study Design: The studies were typically randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trials conducted in healthy adult subjects.
Dosing:
-
Single Ascending Dose (SAD): Subjects received a single oral dose of the RORγt inhibitor or a placebo. Doses were escalated in subsequent cohorts of subjects after safety and tolerability were assessed in the previous cohort.
-
Multiple Ascending Dose (MAD): Subjects received multiple oral doses of the RORγt inhibitor or a placebo, typically once daily, for a specified period (e.g., 10-14 days). Dose escalation occurred in subsequent cohorts.
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration. For SAD studies, sampling typically continued for several days to adequately characterize the elimination phase. For MAD studies, samples were collected after the first dose and at steady-state to assess accumulation.
Bioanalytical Method: Plasma concentrations of the RORγt inhibitors and their potential metabolites were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Pharmacokinetic Analysis: The following standard pharmacokinetic parameters were calculated using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Terminal elimination half-life.
Summary of Findings
The pharmacokinetic profiles of the RORγt inhibitors evaluated to date exhibit considerable variability, which has significant implications for their clinical development and potential therapeutic use.
-
Absorption: Most of the reviewed RORγt inhibitors are orally administered and generally exhibit rapid to moderate absorption, with Tmax values typically ranging from 1 to 5 hours[1][2][3]. BI 730357, however, shows a biphasic absorption pattern[4].
-
Dose Proportionality: The relationship between dose and exposure (Cmax and AUC) varies among the different inhibitors. For instance, Cedirogant (ABBV-157) and VTP-43742 demonstrated dose-proportional pharmacokinetics in their SAD studies[2][5]. In contrast, AZD0284 showed a sub-proportional increase in Cmax and AUC with increasing doses, while JNJ-61803534 exhibited a more than proportional increase in Cmax[1][6].
-
Half-Life: The terminal elimination half-lives of these compounds also differ significantly. AZD0284 and Cedirogant have half-lives in the range of 13-28 hours, supporting once-daily dosing[1][2][3]. VTP-43742 has a slightly longer half-life of approximately 30 hours[5]. Notably, JNJ-61803534 has a very long half-life of 164-170 hours[6].
-
Bioavailability: Oral bioavailability data for these compounds in humans are not widely reported in the public domain.
References
- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bounded integer model-based analysis of psoriasis area and severity index in patients with moderate-to-severe plaque psoriasis receiving BI 730357 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
TAK-828F: A Comparative Analysis of a Potent RORγt Inverse Agonist in Autoimmune Disease Research
A deep dive into the preclinical data, mechanism of action, and comparative efficacy of TAK-828F, a selective and orally available retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, supported by experimental data and protocols.
This compound has emerged as a significant small molecule inhibitor targeting RORγt, a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells, and the cytokines they produce, such as Interleukin-17 (IL-17), are pivotal in the pathogenesis of various autoimmune diseases. By functioning as an inverse agonist, this compound not only blocks the activity of RORγt but also reduces its basal transcriptional activity, leading to a potent suppression of the inflammatory cascade. This guide synthesizes the available preclinical data on this compound, offering a comparative perspective with other RORγt modulators and detailing the experimental frameworks used to evaluate its efficacy.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo efficacy data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Species | IC50 Value | Reference |
| TR-FRET Binding Assay | RORγt | Human | 1.9 nM | [1] |
| Reporter Gene Assay | RORγt | Human | 6.1 nM | [1][2] |
| Reporter Gene Assay | RORγt | Mouse | 9.5 nM | [1] |
| IL-17A Protein Expression | Th17 Cells | Human | 19 nM | [3] |
| IL-17A mRNA Expression | Th17 Cells | Human | 4.3 nM | [3] |
| Cofactor (SRC-1) Recruitment | RORγt | Human | 59 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Preclinical Model | Dosing | Key Findings | Reference |
| IL-23-Induced Cytokine Expression (Mouse) | 0.3, 1, 3 mg/kg (oral, b.i.d.) | Dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg).[1] | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | 0.3 - 3 mg/kg | Dose-dependently decreased disease symptoms.[2] Reduced Th17 cell-mediated inflammatory response.[2] | [2][4][5] |
| Naive T Cell Transfer Colitis (Mouse) | 1, 3 mg/kg (oral, b.i.d.) | Strongly protected against colitis progression.[6] Decreased Th17 and Th1/17 cells in mesenteric lymph nodes.[6] | [6][7] |
Table 3: Comparative Potency of RORγt Modulators in Different Cell Types
| Compound | Cell Type | Target Gene/Activity | Potency | Reference |
| This compound | Mouse Th17 Cells | Il17a mRNA inhibition | >90% inhibition at 100 nM | [5] |
| VTP-23 | Mouse Th17 Cells | Il17a mRNA inhibition | >90% inhibition at 100 nM | [5] |
| XY018 | Mouse Th17 Cells | Il17a mRNA inhibition | ~30% inhibition at 100 nM | [5] |
| SR2211 | Mouse Th17 Cells | Il17a mRNA inhibition | ~50% inhibition at 100 nM | [5] |
| This compound | TNBC Cells (HCC70, MDA-MB468) | Cell Growth Inhibition | IC50 ≥ 20 µM | [5] |
| VTP-23 | TNBC Cells (HCC70, MDA-MB468) | Cell Growth Inhibition | IC50 ≥ 20 µM | [5] |
| XY018 | TNBC Cells (HCC70, MDA-MB468) | Cell Growth Inhibition | Low µM IC50 | [5] |
| GSK805 | TNBC Cells (HCC70, MDA-MB468) | Cell Growth Inhibition | Low µM IC50 | [5] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting Th17 cell differentiation.
Caption: Workflow for the murine Experimental Autoimmune Encephalomyelitis (EAE) model.
Caption: Workflow for the Jurkat cell-based reporter and IL-17 production assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.[4][5][8]
1. Induction of EAE:
-
Animals: Female C57BL/6 mice are typically used.
-
Immunization: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.
2. Treatment:
-
Prophylactic or therapeutic treatment regimens can be employed.
-
This compound or vehicle is administered orally, typically twice daily (b.i.d.).
3. Monitoring and Evaluation:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Immune Cell Analysis: Inguinal lymph nodes and the central nervous system can be harvested to analyze the populations of Th17 and Th1/17 cells by flow cytometry.
RORγt Reporter Gene Assay in Jurkat Cells
This in vitro assay is used to determine the inhibitory activity of compounds on the transcriptional activity of RORγt.[1][3]
1. Cell Culture and Transfection:
-
Cell Line: Jurkat cells (an immortalized line of human T lymphocytes) are maintained in RPMI medium supplemented with 10% FBS.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for human or mouse RORγt.
-
A reporter vector containing a ROR-response element (RORE) upstream of a luciferase gene.
-
2. Compound Incubation and Stimulation:
-
Transfected cells are plated in 384-well plates.
-
Various concentrations of this compound are added to the wells.
-
The cells are incubated for 24 hours.
3. Measurement of Luciferase Activity:
-
A luciferase assay reagent (e.g., Bright-Glo) is added to the wells.
-
Luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
IL-17 Production Assay in Jurkat Cells
This assay measures the effect of compounds on the production of IL-17, a key cytokine produced by Th17 cells.[3]
1. Cell Culture and Transfection:
-
Jurkat cells are transiently transfected with a human RORγt expression vector.
2. Compound Incubation and Stimulation:
-
Transfected cells are incubated with various concentrations of this compound.
-
Cells are then stimulated with Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A-23187) for 6-24 hours to induce T-cell activation and cytokine production.
3. Measurement of IL-17:
-
ELISA: The concentration of IL-17 protein in the cell culture supernatant is measured by ELISA.
-
qPCR: The expression level of IL-17 mRNA in the cells can be quantified by quantitative PCR.
-
The IC50 values for the inhibition of IL-17 protein and mRNA expression are then determined.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of this compound, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological evaluation of this compound, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Appraisal of Clinical Trial Data for TAK-828F: A Comparative Guide for Researchers
This guide provides a critical appraisal of the clinical trial data for TAK-828F, an investigational oral RORγt inverse agonist. The performance of this compound is compared with other selective RORγt inverse agonists that have undergone clinical evaluation. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cytokines are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] RORγt inverse agonists, such as this compound, bind to the ligand-binding domain of RORγt, leading to the displacement of co-activators and subsequent suppression of Th17 cell differentiation and IL-17 production.[1][3]
Clinical Development of this compound
This compound underwent Phase 1 clinical evaluation in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. Two key studies were initiated: a single ascending dose (SAD) study (NCT02706834) and a multiple ascending dose (MAD) study (NCT02817516).
The SAD study was completed and evaluated single oral doses of TAK-828 in healthy non-Japanese and Japanese participants.[4][5] The MAD study, which was designed to evaluate escalating multiple doses, was terminated.[6][7] Reports indicate the termination was based on findings from preclinical toxicology and clinical teratogenicity studies.[8]
Experimental Protocol: Phase 1 Single Ascending Dose Study (NCT02706834)
This study was a randomized, double-blind, placebo-controlled trial.[4] Healthy adult participants were enrolled and received a single oral dose of TAK-828 or a placebo. The study assessed various outcome measures, including:
-
Primary Outcome Measures:
-
Incidence of treatment-emergent adverse events (TEAEs).
-
Clinically significant changes in laboratory safety tests, vital signs, and electrocardiograms (ECGs).
-
-
Secondary Outcome Measures:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the concentration-time curve (AUC).
-
Comparative Analysis of RORγt Inverse Agonists
Several other RORγt inverse agonists have been investigated in clinical trials, primarily for the treatment of psoriasis. The development of many of these compounds has been discontinued due to safety concerns or lack of efficacy, highlighting the challenges in targeting this pathway.
| Drug Name (Company) | Indication | Phase of Development | Key Efficacy Findings | Key Safety/Tolerability Findings | Development Status |
| This compound (Takeda) | Inflammatory Diseases | Phase 1 | Data not publicly available | - | Discontinued[8] |
| VTP-43742 (Vitae Pharmaceuticals) | Psoriasis | Phase 2a | 350 mg dose: 24% PASI reduction vs. placebo. 700 mg dose: 30% PASI reduction vs. placebo.[3][9][10] | Generally well-tolerated; reversible transaminase elevations observed in four patients in the 700 mg group.[9] | Discontinued |
| Cedirogant (ABBV-157) (AbbVie) | Psoriasis | Phase 2b | At week 16, PASI 75 achievement: 29% (75 mg), 8% (150 mg), 42% (375 mg) vs. 0% (placebo).[11][12][13][14] | Generally well-tolerated; higher rate of adverse events in the 375 mg group.[12][13][14] | Discontinued[12][13] |
| GSK2981278 (GlaxoSmithKline) | Psoriasis | Phase 1 (Topical) | No significant reduction in infiltrate thickness compared to vehicle.[15] | Well-tolerated in a psoriasis plaque test. | Development for topical formulation appears to have stalled. |
PASI: Psoriasis Area and Severity Index. PASI 75 represents a 75% reduction in the PASI score from baseline.
Experimental Protocol: Ex Vivo IL-17A Suppression Assay
A common pharmacodynamic endpoint in the clinical development of RORγt inverse agonists is the measurement of IL-17A suppression in an ex vivo whole blood assay. A general protocol for this type of assay is as follows:
This assay involves collecting whole blood from subjects after drug administration, stimulating the blood ex vivo with agents known to induce Th17 differentiation and IL-17 production (e.g., Concanavalin A and IL-23), and then measuring the concentration of IL-17A in the culture supernatant.[1][16] This provides a measure of the drug's target engagement and biological activity.
Critical Appraisal and Future Perspectives
The clinical development of this compound was halted at an early stage, reportedly due to preclinical and clinical safety signals.[8] This outcome is not unique to this compound, as the broader class of oral RORγt inverse agonists has faced significant challenges. Safety issues, such as liver enzyme elevations seen with VTP-43742, and lack of robust efficacy have led to the discontinuation of several programs.
The data from the cedirogant trial, although from a study that was terminated early, showed a dose-dependent improvement in psoriasis, suggesting that RORγt inhibition can be a viable therapeutic strategy.[12][13][14] However, the therapeutic window for this class of drugs appears to be narrow.
For researchers and drug developers, the experience with this compound and other RORγt inverse agonists underscores the importance of:
-
Thorough preclinical safety assessment: Identifying potential toxicities early is crucial.
-
Optimizing selectivity and pharmacokinetic profiles: Balancing on-target potency with off-target effects and achieving appropriate drug exposure are key challenges.
-
Exploring alternative delivery methods: The development of topical formulations, like GSK2981278, represents an attempt to mitigate systemic side effects, although achieving sufficient efficacy with this approach has been challenging.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ichgcp.net [ichgcp.net]
- 7. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. TAK 828 - AdisInsight [adisinsight.springer.com]
- 9. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 10. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of TAK-828F
This document provides crucial safety and logistical information for the proper disposal of TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. The following procedures are based on general best practices for the disposal of potent research compounds and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.
I. Personal Protective Equipment (PPE) and Handling
Prior to handling or disposing of this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure risk.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Avoids inhalation of any dusts or aerosols. |
Safe Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Ensure emergency exits and spill cleanup materials are readily accessible.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an absorbent, inert material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
III. Disposal Procedures
Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance. Do not allow the chemical to enter drains or the environment.[1]
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, etc.), and spill cleanup materials in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may include disposal as regular waste or recycling.
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), relevant hazard warnings (e.g., "Potent Compound," "Caution: Research Chemical"), and the date of accumulation.
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a copy of any available Safety Data Sheet (SDS) or chemical safety information.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling TAK-828F
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. The information herein is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) for the compound, which should be consulted prior to any handling.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk when handling potent compounds like this compound. A thorough risk assessment considering the quantity, physical form (solid or solution), and experimental procedure must be conducted.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable solid-front lab coat with tight-fitting cuffs.[1] - Double chemotherapy-grade gloves (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and dermal protection is essential. |
| Solution Preparation | - Certified chemical fume hood.[1] - Standard lab coat.[1][2] - Safety glasses with side shields or chemical splash goggles.[1][2] - Single pair of chemical-resistant gloves (e.g., nitrile).[1][2] | Reduced risk of aerosolization compared to handling the solid form, but potential for splashes and spills remains.[1] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment required. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[2] |
II. Operational Plan: A Step-by-Step Workflow
A systematic approach is critical for safely handling this compound from receipt to disposal. The following workflow outlines the key stages.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure personnel safety. All waste generated must be treated as hazardous.
Table 2: Waste Segregation and Disposal Plan for this compound
| Waste Stream | Container Type | Disposal Procedure |
| Unused or Expired Compound | Black Hazardous Chemical Waste Container.[3] | Collect in a clearly labeled, sealed, and compatible container. Dispose of through a certified hazardous waste vendor.[1][3] |
| Contaminated Lab Supplies (e.g., vials, pipette tips, absorbent pads) | Yellow Trace Chemotherapy Waste Container.[3] | Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the compound name.[1][3] |
| Contaminated Sharps (e.g., needles, syringes) | Red Sharps Waste Container.[3] | Needles should not be recapped. If a syringe contains residual compound, it should be disposed of in the black hazardous chemical waste container.[3] |
| Contaminated PPE (e.g., gloves, lab coat, sleeves) | Yellow Trace Chemotherapy Waste Container.[3] | Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[1] |
Note: Never dispose of this compound or contaminated materials down the drain or in the regular trash.[3][4] All hazardous waste must be managed according to institutional and local regulations.[3][5]
IV. Experimental Protocol: In Vitro RORγt Inverse Agonist Activity Assay
The following is a representative protocol for evaluating the in vitro activity of this compound.
Objective: To determine the potency of this compound in inhibiting RORγt-mediated transcription in a cell-based reporter assay.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) co-transfected with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element driving the expression of a quantifiable marker (e.g., luciferase).
-
Compound Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Cell Treatment:
-
Plate the reporter cells in a multi-well plate.
-
Add the various concentrations of this compound to the cells.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for an effect on reporter gene expression.
-
Data Acquisition: Measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
V. Signaling Pathway
This compound functions as an inverse agonist of RORγt, a key transcription factor in the differentiation of Th17 cells. By inhibiting RORγt, this compound blocks the transcription of pro-inflammatory cytokines such as IL-17A.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
